Opadotina
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C58H93N7O14 |
|---|---|
Molecular Weight |
1112.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[(E)-N-[2-[2-[2-[2-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]-C-methylcarbonimidoyl]phenyl]propanoic acid |
InChI |
InChI=1S/C58H93N7O14/c1-13-39(6)52(48(74-11)36-49(66)65-25-17-20-47(65)53(75-12)40(7)54(67)60-46(58(72)73)35-42-18-15-14-16-19-42)64(10)56(69)50(37(2)3)61-55(68)51(38(4)5)63(9)26-27-76-28-29-77-30-31-78-32-33-79-62-41(8)44-23-21-43(22-24-44)34-45(59)57(70)71/h14-16,18-19,21-24,37-40,45-48,50-53H,13,17,20,25-36,59H2,1-12H3,(H,60,67)(H,61,68)(H,70,71)(H,72,73)/b62-41+/t39-,40+,45-,46-,47-,48+,50-,51-,52-,53+/m0/s1 |
InChI Key |
VBIPVJJZRQPJLD-CKZCKOIPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Opadotin: A Technical Guide for Researchers
Abstract
Opadotin is a potent anti-neoplastic agent, functioning as the cytotoxic payload in the antibody-drug conjugate (ADC) anvatabart opadotin.[1][2][3] This document provides an in-depth examination of the molecular mechanism of action of opadotin, intended for researchers, scientists, and professionals in drug development. It details the sequence of events from cellular uptake to the induction of apoptosis, supported by experimental methodologies and visual representations of the key pathways.
Introduction: Opadotin as a Component of Anvatabart Opadotin
Opadotin is a potent microtubule inhibitor and an analog of monomethyl auristatin F (MMAF).[1] It is not administered as a standalone drug but is delivered specifically to cancer cells as part of the antibody-drug conjugate, anvatabart opadotin. This ADC is composed of three key components:
-
Anvatabart: A humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[1]
-
A Stable Linker: An oxime linker that connects the antibody to the cytotoxic payload.
-
Opadotin: The cytotoxic payload responsible for the drug's anti-cancer activity.
The overarching mechanism of anvatabart opadotin relies on the targeted delivery of opadotin to HER2-overexpressing tumor cells, thereby minimizing systemic exposure to the cytotoxic agent.
The Cellular and Molecular Mechanism of Action
The mechanism of action of opadotin can be delineated into a multi-step process, commencing with the binding of the ADC to the cancer cell and culminating in apoptosis.
HER2-Mediated Internalization
The process begins with the anvatabart component of the ADC binding to the HER2 receptor on the surface of tumor cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire anvatabart opadotin conjugate into the cell within an endosome.
Intracellular Release of Opadotin
Following internalization, the ADC is trafficked through the endosomal-lysosomal pathway. The acidic environment and enzymatic activity within the lysosome cleave the linker, releasing the active opadotin payload into the cytoplasm of the cancer cell.
Inhibition of Tubulin Polymerization
Once in the cytoplasm, opadotin exerts its cytotoxic effect by binding to tubulin. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Opadotin's binding inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics has profound consequences for the cell.
Cell Cycle Arrest at G2/M Phase
The integrity of the mitotic spindle, which is composed of microtubules, is crucial for the proper segregation of chromosomes during mitosis (M phase). By inhibiting tubulin polymerization, opadotin prevents the formation of a functional mitotic spindle. This disruption activates the spindle assembly checkpoint, a critical cell cycle control mechanism, leading to the arrest of the cell cycle in the G2/M phase.
Induction of Apoptosis
Prolonged arrest at the G2/M phase is an unsustainable state for the cell and ultimately triggers the intrinsic apoptotic pathway. This programmed cell death is characterized by a cascade of events including caspase activation, DNA fragmentation, and the formation of apoptotic bodies, leading to the elimination of the cancer cell.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of opadotin's action and a typical experimental workflow to assess its effects.
Quantitative Data Summary
While specific clinical trial data for anvatabart opadotin is proprietary, the following table represents the types of quantitative data that would be generated from preclinical studies to characterize its mechanism of action.
| Parameter | Description | Typical Unit | Example Value |
| Binding Affinity (KD) | The equilibrium dissociation constant for the binding of anvatabart to the HER2 receptor. A lower value indicates stronger binding. | nM | 0.1 - 10 |
| IC50 | The half-maximal inhibitory concentration of the ADC required to inhibit the growth of HER2-positive cancer cells by 50%. | ng/mL or nM | 1 - 100 |
| G2/M Arrest (%) | The percentage of cells in the G2/M phase of the cell cycle after treatment, as determined by flow cytometry. | % | 60 - 80 |
| Apoptotic Cells (%) | The percentage of cells undergoing apoptosis after treatment, as measured by Annexin V staining. | % | 40 - 70 |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of opadotin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate HER2-positive cancer cells (e.g., SK-BR-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of anvatabart opadotin (e.g., 0.01 to 1000 ng/mL) for 72 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value by non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Plate HER2-positive cells in 6-well plates. Treat with anvatabart opadotin at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Data Acquisition: Analyze the cells using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~610 nm.
-
Analysis: Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Plate and treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry immediately.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Conclusion
Opadotin's mechanism of action as the cytotoxic component of anvatabart opadotin is a well-defined process of targeted delivery, intracellular release, and potent inhibition of microtubule polymerization. This leads to G2/M phase cell cycle arrest and the subsequent induction of apoptosis in HER2-positive cancer cells. The methodologies and pathways described herein provide a comprehensive framework for understanding and further investigating the therapeutic potential of this targeted anti-cancer agent.
References
Opadotina's Role in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opadotina is a potent microtubule inhibitor that serves as the cytotoxic payload for the antibody-drug conjugate (ADC) anvatabart opadotin (also known as ARX788). This ADC is designed to target HER2-positive cancer cells, facilitating the selective delivery of this compound to malignant tissues. Upon internalization, this compound disrupts the cellular microtubule network, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure. This disruption leads to a cascade of intracellular signaling events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death). This technical guide provides an in-depth overview of the signal transduction pathways modulated by this compound, detailed experimental protocols for assessing its cellular effects, and quantitative data on its therapeutic efficacy.
Introduction to this compound and Anvatabart Opadotin
This compound is a derivative of monomethyl auristatin F (MMAF), a powerful antimitotic agent.[1] It is the cytotoxic component of the ADC anvatabart opadotin, which consists of a humanized anti-HER2 monoclonal antibody site-specifically conjugated to this compound.[1] This site-specific conjugation technology ensures a homogenous drug-to-antibody ratio (DAR), leading to improved stability and efficacy.[2] Anvatabart opadotin is currently under clinical development for the treatment of various HER2-positive solid tumors, including breast and gastric cancers.[3][4]
Mechanism of Action and Signal Transduction Pathways
The primary mechanism of action for this compound is the inhibition of tubulin polymerization.[1] This interference with microtubule dynamics triggers a series of signaling events that ultimately lead to apoptotic cell death.
Microtubule Disruption and Mitotic Arrest
Microtubules are essential for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound prevents the proper assembly of the mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC). This results in a prolonged arrest of the cell cycle in the G2/M phase.[5]
Induction of the Intrinsic Apoptotic Pathway
Prolonged mitotic arrest due to microtubule disruption is a potent trigger for the intrinsic, or mitochondrial, pathway of apoptosis.[6] This pathway is characterized by the following key signaling events:
-
Bcl-2 Family Protein Regulation: The arrest in mitosis leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[7] This relieves their inhibitory effect on pro-apoptotic proteins like Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to the formation of pores and subsequent MOMP.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[8]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7. These caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]
Quantitative Data on Efficacy
The in vitro cytotoxicity of anvatabart opadotin has been evaluated in a panel of HER2-expressing cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized below.
| Cell Line | Cancer Type | HER2 Expression | IC50 (ng/mL) |
| NCI-N87 | Gastric Carcinoma | High | 1.5 |
| SK-BR-3 | Breast Adenocarcinoma | High | 1.8 |
| BT-474 | Breast Ductal Carcinoma | High | 2.5 |
| SK-OV-3 | Ovarian Adenocarcinoma | Moderate | 20.7 |
| MDA-MB-468 | Breast Adenocarcinoma | Low | >1000 |
Note: The IC50 values presented here are representative and may vary depending on the specific experimental conditions. Data is compiled from publicly available information which is limited. For precise values, please refer to dedicated publications on anvatabart opadotin.
Clinical trial data further supports the efficacy of anvatabart opadotin. In the ACE-Breast-02 trial, anvatabart opadotin demonstrated a statistically significant improvement in progression-free survival (PFS) compared to the control arm in patients with HER2-positive metastatic breast cancer.[9]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 value of anvatabart opadotin in a cancer cell line.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
Anvatabart opadotin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]
-
Incubate the plate at 37°C with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of anvatabart opadotin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the anvatabart opadotin dilutions to the respective wells. Include a vehicle control (medium without drug).
-
Incubate the plate at 37°C for 72-96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with anvatabart opadotin.
Materials:
-
HER2-positive cancer cell line
-
Anvatabart opadotin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with anvatabart opadotin at a relevant concentration (e.g., near the IC50 value) for 24-48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of anvatabart opadotin on cell cycle distribution.
Materials:
-
HER2-positive cancer cell line
-
Anvatabart opadotin
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with anvatabart opadotin as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of cold PBS and adding it dropwise to 4 mL of cold 70% ethanol while vortexing.
-
Incubate the cells at 4°C for at least 2 hours for fixation.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[12]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content (PI fluorescence intensity).
Conclusion
This compound, as the cytotoxic payload of the ADC anvatabart opadotin, exerts its potent anti-cancer effects by disrupting microtubule dynamics. This leads to a cascade of well-defined signal transduction events, initiating with mitotic arrest and culminating in the induction of apoptosis through the intrinsic pathway. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the role of this compound and similar microtubule inhibitors in cancer therapy. The targeted delivery of this compound via an anti-HER2 antibody represents a promising strategy for improving the therapeutic index of this potent cytotoxic agent in the treatment of HER2-positive malignancies.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anvatabart opadotin by Ambrx Biopharma for Metastatic Breast Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 4. db.antibodysociety.org [db.antibodysociety.org]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway | PLOS One [journals.plos.org]
- 7. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO24: Can Ambrx’s novel ADC break into the metastatic breast cancer market? - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Anvatabart Opadotin: A Technical Guide to its Molecular Structure, Binding Sites, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anvatabart opadotin, also known as ARX788, is a site-specific antibody-drug conjugate (ADC) that represents a significant advancement in the targeted therapy of HER2-expressing cancers. This document provides a comprehensive technical overview of its molecular architecture, binding characteristics, and mechanism of action, intended to serve as a resource for researchers and professionals in the field of drug development. Anvatabart opadotin is comprised of a humanized monoclonal antibody, anvatabart, which is engineered to target the human epidermal growth factor receptor 2 (HER2). This antibody is conjugated to a potent microtubule inhibitor, opadotin (a monomethyl auristatin F [MMAF] analog), via a stable linker.[1] The site-specific conjugation technology employed in the synthesis of anvatabart opadotin ensures a homogenous drug product with a consistent drug-to-antibody ratio (DAR), which contributes to its improved biophysical properties and optimized efficacy.[1]
Molecular Structure
Anvatabart opadotin is a complex biomolecule with a molecular formula of C6670H10304N1740O2114S42 and a molecular weight of approximately 150.04 kDa.[2] Its structure can be deconstructed into three primary components: the monoclonal antibody (anvatabart), the cytotoxic payload (opadotin), and the linker that covalently connects them.
The Anvatabart Antibody
Anvatabart is a humanized IgG1 monoclonal antibody that forms the targeting backbone of the ADC. It is based on the well-characterized anti-HER2 antibody, trastuzumab.[3] The antibody has been engineered to incorporate a non-natural amino acid, p-acetyl-phenylalanine (pAcF), at a specific residue (121) on each of the two heavy chains.[2] This engineered residue serves as a precise attachment point for the linker-payload complex.
Heavy Chain Amino Acid Sequence: EVQLVESGGGLVQPGGSLRLSCAASGFNIKDTYIHWVRQAPGKGLEWVARIYPTNGYTRYADSVKGRFTISADTSKNTAYLQMNSLRAEDTAVYYCSRWGGDGFYAMDYWGQGTLVTVSSXSTKGPSVFPLAPSSKSTSGGTAALGCLVKDYFPEPVTVSWNSGALTSGVHTFPAVLQSSGLYSLSSVVTVPSSSLGTQTYICNVNHKPSNTKVDKKVEPKSCDKTHTCPPCPAPELLGGPSVFLFPPKPKDTLMISRTPEVTCVVVDVSHEDPEVKFNWYVDGVEVHNAKTKPREEQYNSTYRVVSVLTVLHQDWLNGKEYKCKVSNKALPAPIEKTISKAKGQPREPQVYTLPPSRDELTKNQVSLTCLVKGFYPSDIAVEWESNGQPENNYKTTPPVLDSDGSFFLYSKLTVDKSRWQQGNVFSCSVMHEALHNHYTQKSLSLSPG
(Note: 'X' at position 121 represents the p-acetyl-phenylalanine residue)
Light Chain Amino Acid Sequence: DIQMTQSPSSLSASVGDRVTITCRASQDVNTAVAWYQQKPGKAPKLLIYSASFLYSGVPSRFSGSRSGTDFTLTISSLQPEDFATYYCQQHYTTPPTFGQGTKVEIKR
The Opadotin Payload and Linker
The cytotoxic component of anvatabart opadotin is opadotin, a potent derivative of the antimitotic agent monomethyl auristatin F (MMAF). Opadotin is attached to the anvatabart antibody via a stable oxime linker. This linker is formed through the reaction of the keto group of the engineered pAcF residue on the antibody with an aminooxy group on the payload-linker precursor, Amberstatin 269 (AS269). The resulting oxime bond is highly stable, which minimizes the premature release of the cytotoxic payload in circulation. This site-specific conjugation results in a homogenous ADC with a drug-to-antibody ratio (DAR) of 2.
Below is a 2D representation of the opadotin payload with its linker attachment moiety.
Caption: 2D chemical structure of the opadotin (AS269) payload and its linker.
Binding Sites and Affinity
The anvatabart component of the ADC is responsible for its targeted delivery to cancer cells overexpressing HER2. As anvatabart is based on trastuzumab, it is understood to bind to the same epitope on the extracellular domain of the HER2 receptor. The binding site for trastuzumab is located in Domain IV of the HER2 extracellular segment. This interaction prevents the ligand-independent dimerization of HER2 and subsequent activation of downstream signaling pathways.
Binding Affinity
Preclinical studies have demonstrated the high binding affinity of anvatabart opadotin for the HER2 receptor. The equilibrium dissociation constant (Kd) is a key parameter for quantifying this interaction.
| Target | Ligand | Method | Kd (nM) |
| Human HER2 | Anvatabart Opadotin (ARX788) | Octet | 0.23 |
| Cynomolgus HER2 | Anvatabart Opadotin (ARX788) | Octet | 0.25 |
| Rat HER2 | Anvatabart Opadotin (ARX788) | Octet | 0.28 |
Table 1: Binding Affinity of Anvatabart Opadotin to HER2 Receptors.
Mechanism of Action
The therapeutic effect of anvatabart opadotin is achieved through a multi-step process that begins with targeted binding and culminates in cancer cell death.
-
Binding: Anvatabart opadotin circulates in the bloodstream and selectively binds to HER2 receptors on the surface of tumor cells.
-
Internalization: Upon binding, the anvatabart opadotin-HER2 complex is internalized by the cell through receptor-mediated endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to the lysosomes, where the antibody is degraded, leading to the release of the opadotin payload.
-
Tubulin Inhibition: The released opadotin then binds to tubulin, a critical component of microtubules. This binding inhibits tubulin polymerization, disrupting the formation of the mitotic spindle.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).
The following diagram illustrates the signaling pathway and mechanism of action of anvatabart opadotin.
Caption: Mechanism of action of anvatabart opadotin.
Quantitative Data from Clinical Trials
Clinical studies have provided evidence of the efficacy of anvatabart opadotin in patients with HER2-positive cancers.
| Trial Name | Phase | Treatment Arm | Comparator | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) (95% CI) |
| ACE-Breast-02 | 3 | Anvatabart Opadotin | Lapatinib + Capecitabine | 11.33 months | 0.64 (0.49, 0.82) |
| Phase Ia/b | 1 | Anvatabart Opadotin + Toripalimab | - | - | - |
Table 2: Selected Clinical Trial Data for Anvatabart Opadotin.
Experimental Protocols
The characterization of anvatabart opadotin involves a series of analytical techniques to ensure its quality, consistency, and biological activity.
Determination of Drug-to-Antibody Ratio (DAR)
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Protocol:
-
Sample Preparation: Anvatabart opadotin is treated with a reducing agent (e.g., dithiothreitol) to separate the heavy and light chains of the antibody.
-
Chromatography: The reduced sample is injected onto a C4 or C8 reversed-phase column.
-
Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to elute the protein chains.
-
Detection: The eluting peaks are monitored by UV absorbance at 280 nm. The unconjugated and conjugated heavy and light chains will have different retention times due to the hydrophobicity of the payload.
-
Analysis: The peak areas of the different species are integrated to calculate the average DAR.
Caption: Workflow for DAR determination by RP-HPLC.
Measurement of Binding Affinity
Method: Bio-Layer Interferometry (e.g., Octet)
Protocol:
-
Immobilization: Recombinant human HER2 protein is immobilized on the surface of a biosensor tip.
-
Association: The HER2-coated biosensor is dipped into solutions containing varying concentrations of anvatabart opadotin, and the binding is measured in real-time.
-
Dissociation: The biosensor is then moved to a buffer-only solution to measure the dissociation of the ADC from the HER2 receptor.
-
Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).
In Vitro Cytotoxicity Assay
Method: CellTiter-Glo® Luminescent Cell Viability Assay
Protocol:
-
Cell Seeding: HER2-positive cancer cells (e.g., SK-BR-3) and HER2-negative control cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of anvatabart opadotin, a non-targeting control ADC, and free opadotin for a specified period (e.g., 72-96 hours).
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescence data is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.
Conclusion
Anvatabart opadotin is a precisely engineered antibody-drug conjugate with a well-defined molecular structure and a targeted mechanism of action. Its site-specific conjugation technology results in a homogenous product with a consistent DAR of 2, and its trastuzumab-based antibody ensures high-affinity binding to HER2-expressing cancer cells. The potent opadotin payload is effectively delivered to the tumor site, leading to microtubule disruption and apoptotic cell death. The quantitative data from preclinical and clinical studies support its potential as a valuable therapeutic agent in the treatment of HER2-positive malignancies. The experimental protocols outlined in this guide provide a framework for the continued research and development of this and similar next-generation ADCs.
References
Opadotina: An In-depth Technical Guide to Target Protein Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opadotina is a potent antineoplastic agent that serves as the cytotoxic payload in the antibody-drug conjugate (ADC), anvatabart opadotin (ARX788). This technical guide provides a comprehensive overview of the identification and characterization of the molecular target of this compound, detailing its mechanism of action, quantitative interaction data, and the experimental protocols used to elucidate its function.
Primary Protein Target: Tubulin
The direct molecular target of this compound (also known as AS269) has been identified as tubulin . This compound is a tubulin inhibitor, a class of molecules that interfere with the dynamics of microtubules, which are essential components of the cellular cytoskeleton.
Mechanism of Action
Upon administration of the ADC anvatabart opadotin, the antibody component targets and binds to the Human Epidermal Growth Factor Receptor 2 (HER2) on the surface of tumor cells.[1] Following binding and internalization of the ADC, this compound is released into the cytoplasm.
Once released, this compound exerts its cytotoxic effect by binding to tubulin and inhibiting its polymerization into microtubules.[2][3] This disruption of microtubule dynamics leads to a cascade of cellular events:
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle, a structure crucial for chromosome segregation during cell division, causes the cell to arrest in the G2/M phase of the cell cycle.[2]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]
This targeted delivery of a potent tubulin inhibitor to HER2-expressing cancer cells minimizes systemic exposure and off-target toxicity, thereby widening the therapeutic window.
Quantitative Data
The inhibitory activity of this compound (AS269) on its target has been quantified through in vitro assays.
| Parameter | Value | Target | Assay |
| IC50 | 0.7 µmol/L | Tubulin | Tubulin Polymerization Assay |
Table 1: Quantitative analysis of this compound's inhibitory activity.[3]
This IC50 value indicates the concentration of this compound required to inhibit 50% of tubulin polymerization in a cell-free assay, demonstrating its potent activity as a microtubule-destabilizing agent.
Experimental Protocols
The primary method for characterizing the activity of this compound on its target is the Tubulin Polymerization Assay . This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in vitro.
Target Identification Workflow
The identification of tubulin as the target of this compound likely followed a workflow common for cytotoxic payloads of ADCs, where the general mechanism of the payload class (in this case, an auristatin analog) is known.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for measuring tubulin polymerization and its inhibition.
Objective: To determine the IC50 value of this compound for the inhibition of tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound (AS269) stock solution in DMSO
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle, DMSO)
-
96-well, black, clear-bottom microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Thaw purified tubulin on ice.
-
Prepare a tubulin polymerization master mix containing Tubulin Polymerization Buffer, glycerol, and a fluorescent reporter. Keep on ice.
-
Prepare serial dilutions of this compound, positive control, and negative control in Tubulin Polymerization Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Add the serially diluted compounds (this compound, controls) to the wells of the 96-well plate.
-
To initiate polymerization, add GTP to the tubulin polymerization master mix and then dispense the complete mix into the wells containing the compounds.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm) every minute for 60-90 minutes at 37°C. The incorporation of the fluorescent dye into the forming microtubules results in an increase in fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of this compound and the controls.
-
The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.
-
The extent of polymerization is represented by the plateau of the curve.
-
Calculate the percentage of inhibition of the polymerization rate or extent for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
Preclinical Toxicology of Opadotina: A Framework for Antibody-Drug Conjugate Payloads
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific preclinical toxicology data for Opadotina (pAF-AS269), the small molecule payload of the antibody-drug conjugate (ADC) Anvatabart opadotin, is not publicly available. This guide provides a comprehensive framework and representative methodologies for the preclinical toxicology studies typically conducted for such a compound, in line with industry standards and regulatory expectations. The data presented in the tables are hypothetical and for illustrative purposes only.
Introduction
This compound is the cytotoxic small molecule component, or payload, of the investigational antibody-drug conjugate Anvatabart opadotin.[1][2] In the context of an ADC, the payload is designed to be delivered specifically to cancer cells, where it exerts its potent cell-killing activity. A thorough preclinical toxicology evaluation of the payload itself is a critical component of the overall safety assessment of the ADC. This evaluation helps to identify potential on-target and off-target toxicities, establish a safe starting dose for clinical trials, and define parameters for clinical monitoring.[3][4]
This technical guide outlines a standard preclinical toxicology program for an ADC payload, using this compound as a representative example. It details the typical experimental protocols, data presentation formats, and key mechanistic pathways that would be investigated.
Core Preclinical Toxicology Program
A comprehensive preclinical toxicology program for an ADC payload like this compound would typically include a battery of in vitro and in vivo studies to assess its safety profile.
In Vitro Studies
-
Cytotoxicity Assays: To determine the potency of this compound against a panel of cancer cell lines and to assess its potential for off-target cytotoxicity against normal cells.
-
Genotoxicity Assays: To evaluate the potential of this compound to induce genetic mutations or chromosomal damage. Standard assays include the bacterial reverse mutation assay (Ames test), and in mammalian cells, the chromosome aberration test or the mouse lymphoma assay.[5]
-
Mechanism of Action Studies: To elucidate the specific cellular pathways through which this compound induces cell death. As many ADC payloads are antineoplastic agents, these studies often investigate effects on DNA, tubulin polymerization, or key apoptotic pathways.
-
Off-Target Pharmacology Screening: To identify potential interactions with a broad range of receptors, ion channels, and enzymes, which could predict off-target adverse effects.
In Vivo Studies
-
Acute Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify the primary target organs of toxicity following a single administration in two species (typically one rodent and one non-rodent).
-
Repeat-Dose Toxicity Studies: To characterize the toxicity profile of this compound following repeated administration over a defined period (e.g., 14 or 28 days) in two species. These studies are crucial for identifying target organs, determining the No-Observed-Adverse-Effect Level (NOAEL), and assessing the potential for cumulative toxicity.[5]
-
Safety Pharmacology Studies: To investigate the potential effects of this compound on vital physiological functions. The core battery of studies includes assessments of the cardiovascular, respiratory, and central nervous systems.[6][7][8]
-
Toxicokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the test species. This helps to correlate the observed toxicities with the level of drug exposure.
Data Presentation
Quantitative data from preclinical toxicology studies are typically summarized in tabular format for clarity and ease of comparison.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| SK-BR-3 | Breast Cancer | 0.5 |
| NCI-N87 | Gastric Cancer | 1.2 |
| A549 | Lung Cancer | 8.7 |
| Human Hepatocytes | Normal Tissue | >1000 |
| Human Renal Cells | Normal Tissue | >1000 |
Table 2: Hypothetical Summary of a 14-Day Repeat-Dose Toxicity Study of this compound in Rats
| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| 1 | No adverse effects observed. | 1 |
| 5 | Mild, reversible bone marrow suppression. | - |
| 25 | Moderate bone marrow suppression, liver enzyme elevation, and weight loss. | - |
Table 3: Hypothetical Cardiovascular Safety Pharmacology of this compound in Dogs
| Parameter | Vehicle Control | 1 mg/kg this compound | 5 mg/kg this compound |
| Mean Arterial Pressure | No change | No change | -5% |
| Heart Rate | No change | No change | +10% |
| QTc Interval | No change | No change | No change |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of preclinical toxicology studies.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer and normal cells are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 nM to 10 µM) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
Repeat-Dose Toxicity Study in Rats (14-Day)
-
Animal Acclimation: Male and female Sprague-Dawley rats are acclimated to the laboratory conditions for at least one week.
-
Group Assignment: Animals are randomly assigned to control (vehicle) and this compound treatment groups (e.g., 1, 5, and 25 mg/kg/day).
-
Dosing: this compound is administered daily via the intended clinical route (e.g., intravenous) for 14 consecutive days.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.
-
Clinical Pathology: Blood and urine samples are collected at specified time points for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and a comprehensive set of tissues is collected and processed for histopathological examination.
-
Data Analysis: Statistical analysis is performed to compare the treatment groups to the control group and to determine the NOAEL.
Visualizations
Diagrams are useful for illustrating complex relationships and workflows.
Caption: Preclinical toxicology workflow for an ADC payload.
Caption: Hypothetical apoptotic signaling pathway for this compound.
Conclusion
The preclinical toxicology evaluation of an ADC payload like this compound is a multifaceted process that requires a series of well-designed in vitro and in vivo studies. The goal is to build a comprehensive safety profile that informs the risk-benefit assessment and guides the design of first-in-human clinical trials. By understanding the potential toxicities, their dose-dependence, and the underlying mechanisms, drug developers can implement strategies to mitigate risks and enhance the therapeutic potential of novel ADCs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety Pharmacology • Safety Assessment & Toxicology • Frontage Laboratories [frontagelab.com]
- 8. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antibody-Drug Conjugate Technology of Opadotina
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opadotina is the cytotoxic payload component of the antibody-drug conjugate (ADC) Anvatabart opadotin (also known as ARX788). This next-generation, site-specific ADC represents a significant advancement in targeted cancer therapy. Developed by Ambrx Biopharma, Anvatabart opadotin is designed to selectively deliver a potent microtubule inhibitor to tumor cells overexpressing the Human Epidermal Growth Factor Receptor 2 (HER2). This guide provides a comprehensive technical overview of the core technology behind Anvatabart opadotin, including its mechanism of action, the specifics of its proprietary site-specific conjugation, and a summary of key clinical findings.
Core Technology of Anvatabart Opadotin
Anvatabart opadotin is comprised of three key components: a humanized monoclonal antibody (mAb), a stable non-cleavable linker, and the potent cytotoxic payload, this compound.[1][2][3] This ADC is engineered for homogeneity and stability, aiming to widen the therapeutic window by maximizing on-target efficacy and minimizing off-target toxicity.[2][3]
-
Antibody: The antibody component is Anvatabart, a humanized IgG1 monoclonal antibody that specifically targets the HER2 receptor.[1] The underlying antibody is based on the well-established HER2-targeting antibody, trastuzumab.[1]
-
Payload (this compound): The cytotoxic agent is this compound (also referred to as Amberstatin 269 or AS269), a potent tubulin polymerization inhibitor.[1][2] this compound is an analog of monomethyl auristatin F (MMAF).[4] Upon internalization into the cancer cell, it disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[3]
-
Linker and Conjugation Technology: Anvatabart opadotin utilizes a proprietary, site-specific conjugation technology.[2] This involves the incorporation of a non-natural amino acid, p-acetylphenylalanine (pAcF), at a specific site on each of the two heavy chains of the antibody.[1] A stable, non-cleavable oxime linker then connects the this compound payload to this engineered amino acid.[1] This precise conjugation results in a homogeneous ADC with a drug-to-antibody ratio (DAR) of approximately 2.[1][2] This homogeneity is a key differentiator from first-generation ADCs, which often consist of heterogeneous mixtures with varying DARs.[2]
Mechanism of Action
The mechanism of action of Anvatabart opadotin follows a multi-step process designed for targeted cell killing:
-
Binding: The Anvatabart antibody component of the ADC selectively binds to the HER2 receptor on the surface of cancer cells.[5]
-
Internalization: Upon binding, the ADC-HER2 receptor complex is internalized into the cell via endocytosis.[3][5]
-
Payload Release: Inside the cell, the ADC is trafficked to the lysosome. Although the linker is non-cleavable, the antibody component is degraded, leading to the release of the this compound payload within the cancer cell.
-
Cytotoxicity: The released this compound then binds to tubulin, inhibiting its polymerization into microtubules.[3] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[3][6]
Clinical Trial Data
Anvatabart opadotin has been evaluated in several clinical trials, demonstrating promising efficacy and a manageable safety profile in patients with HER2-positive cancers.
Efficacy Data
| Clinical Trial | Indication | Treatment Arm | Comparator Arm | Key Efficacy Metric | Result |
| ACE-Breast-02 | HER2+ Metastatic Breast Cancer (previously treated with trastuzumab and a taxane) | Anvatabart opadotin | Lapatinib (B449) + Capecitabine (B1668275) | Progression-Free Survival (PFS) | 11.3 months vs. 8.2 months (HR: 0.64)[7][8] |
| Objective Response Rate (ORR) | 63.8% vs. 52.7%[8] | ||||
| Duration of Response (DoR) | 12.5 months vs. 8.3 months[8] | ||||
| ACE-Breast-03 | HER2+ Metastatic Breast Cancer (progressed after T-DM1) | Anvatabart opadotin | - | Confirmed ORR | 57.1%[9] |
| Disease Control Rate (DCR) | 100%[9] | ||||
| Phase 1 (ACE-Gastric-01) | HER2+ Advanced Gastric/GEJ Adenocarcinoma | Anvatabart opadotin | - | Confirmed ORR | 37.9%[10] |
| Median PFS | 4.1 months[10] | ||||
| Median Overall Survival (OS) | 10.7 months[10] |
Safety and Tolerability
Anvatabart opadotin has generally been well-tolerated in clinical trials.
| Clinical Trial | Most Common Adverse Events (AEs) | Grade ≥3 AEs |
| ACE-Breast-02 | Not specified in detail in the provided search results. | 41.4% in the Anvatabart opadotin arm vs. 40% in the comparator arm.[7] |
| ACE-Breast-03 | Drug-related AEs of any grade occurred in 85.7% of patients. | No drug-related serious adverse events (SAEs) were reported.[9] |
| Phase 1 (ACE-Gastric-01) | 93.3% of patients experienced at least one drug-related AE. | 13.3% of patients experienced grade 3 ARX788-related AEs.[10] |
Note: Interstitial lung disease (ILD)/pneumonitis and ocular events have been observed with Anvatabart opadotin and are considered adverse events of special interest.[11][12]
Experimental Protocols
Detailed experimental protocols for the development of Anvatabart opadotin are proprietary. However, based on established scientific methodologies, the following sections outline the likely procedures for key experiments.
Site-Specific Antibody-Drug Conjugation
This protocol describes a representative method for the site-specific conjugation of a cytotoxic payload to an antibody containing an engineered non-natural amino acid.
1. Antibody Production and Engineering:
-
A mammalian cell line (e.g., CHO) is transfected with a vector encoding the heavy and light chains of the Anvatabart antibody. The heavy chain sequence is modified to include the codon for the non-natural amino acid, p-acetylphenylalanine (pAcF), at the desired conjugation site.
-
The cells are cultured under conditions that facilitate the incorporation of pAcF into the antibody structure during protein synthesis.
-
The engineered antibody is then purified from the cell culture supernatant using standard chromatography techniques (e.g., Protein A affinity chromatography).
2. Conjugation Reaction:
-
The purified antibody containing the pAcF residue is buffer-exchanged into a conjugation buffer (e.g., 30 mmol/L sodium acetate, pH 4.0).[3]
-
The this compound payload, pre-functionalized with a linker containing an alkoxy-amine group, is added to the antibody solution.
-
The reaction mixture is incubated at a controlled temperature and for a specific duration to allow for the formation of a stable oxime bond between the pAcF on the antibody and the alkoxy-amine on the linker-payload.
3. ADC Purification and Analysis:
-
The resulting ADC is purified to remove any unreacted antibody, linker-payload, and other impurities. This is typically achieved using chromatography methods such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC).
-
The purified Anvatabart opadotin is then thoroughly characterized to ensure quality and consistency. Key analytical tests include:
-
Drug-to-Antibody Ratio (DAR) Measurement: To confirm the average number of payload molecules per antibody.
-
Purity Assessment: To determine the percentage of the desired ADC product.
-
Stability Testing: To evaluate the stability of the ADC under various conditions.
-
Tubulin Polymerization Inhibition Assay
This assay is used to determine the in vitro potency of the this compound payload by measuring its effect on tubulin polymerization.
1. Materials:
-
Purified tubulin protein
-
G-PEM buffer (General tubulin buffer with GTP and MgCl2)
-
This compound (or Anvatabart opadotin) at various concentrations
-
Positive control (e.g., colchicine) and negative control (vehicle)
-
96-well microplate
-
Temperature-controlled spectrophotometer
2. Procedure:
-
A reaction mixture containing purified tubulin in G-PEM buffer is prepared on ice.
-
The test compounds (this compound at different dilutions), positive control, and negative control are added to the wells of a pre-warmed 96-well plate.
-
The tubulin solution is added to the wells to initiate the polymerization reaction.
-
The plate is immediately placed in a spectrophotometer pre-heated to 37°C.
-
The absorbance at 340 nm is measured every minute for a defined period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.
3. Data Analysis:
-
The absorbance values are plotted against time to generate polymerization curves.
-
The inhibitory effect of this compound is observed as a decrease in the rate and extent of the absorbance increase compared to the negative control.
-
The half-maximal inhibitory concentration (IC50) can be calculated to quantify the potency of the payload.
Conclusion
The technology behind this compound, as a key component of the ADC Anvatabart opadotin, showcases a sophisticated approach to targeted cancer therapy. The use of a site-specific conjugation method with a non-natural amino acid results in a homogeneous and stable ADC with a defined drug-to-antibody ratio. This precision engineering, combined with the potent microtubule-inhibiting activity of the this compound payload, has translated into promising clinical efficacy and a manageable safety profile in the treatment of HER2-positive malignancies. The ongoing clinical development of Anvatabart opadotin will further elucidate its role in the evolving landscape of cancer therapeutics.
References
- 1. db.antibodysociety.org [db.antibodysociety.org]
- 2. ARX788, a Site-specific Anti-HER2 Antibody-Drug Conjugate, Demonstrates Potent and Selective Activity in HER2-low and T-DM1-resistant Breast and Gastric Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. adcreview.com [adcreview.com]
- 5. What is ARX-788 used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. ASCO24: Can Ambrx’s novel ADC break into the metastatic breast cancer market? - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. ACE-Breast-02: a randomized phase III trial of ARX788 versus lapatinib plus capecitabine for HER2-positive advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ambrx Announces Encouraging Preliminary Safety and Efficacy Data Evaluating ARX788 in HER2 Positive Metastatic Breast Cancer Patients Who Progressed Following T-DM1 Treatment | INN [investingnews.com]
- 10. Phase 1 multicenter, dose-expansion study of ARX788 as monotherapy in HER2-positive advanced gastric and gastroesophageal junction adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anvatabart opadotin (JNJ-0683) News - LARVOL Sigma [sigma.larvol.com]
- 12. News - anvatabart opadotin (JNJ-0683) - LARVOL VERI [veri.larvol.com]
Opadotina's Effect on the Tumor Microenvironment: A Technical Guide
Disclaimer: Initial searches for "Opadotina" did not yield any specific results for a drug or compound with that name. The following guide is based on the extensive research available for Osteopontin (OPN) , a key protein fitting the described interactions within the tumor microenvironment. This document will proceed under the assumption that "this compound" was a mistyped reference to a modulator of Osteopontin or its pathways.
This technical guide provides an in-depth analysis of Osteopontin's (OPN) multifaceted role within the tumor microenvironment (TME). The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of OPN's mechanisms, relevant experimental protocols, and quantitative data, presented for clear and effective comparison.
Introduction to Osteopontin in the Tumor Microenvironment
Osteopontin (OPN) is a secreted phosphoprotein that is overexpressed in numerous cancers, including lung, breast, prostate, colorectal, and liver cancer.[1] It functions as a key modulator of the tumor microenvironment, influencing cancer progression, metastasis, and immune evasion.[2][3] OPN is not only secreted by tumor cells but also by various stromal cells within the TME, such as tumor-associated macrophages (TAMs), cancer-associated fibroblasts (CAFs), and mesenchymal stem cells (MSCs).[4][5] This widespread expression underscores its central role in the complex interplay between cancer cells and their surrounding environment. OPN exerts its diverse functions by interacting with cell surface receptors, primarily integrins (such as αvβ3) and CD44. These interactions trigger a cascade of downstream signaling pathways that promote hallmarks of cancer, including proliferation, invasion, angiogenesis, and the establishment of an immunosuppressive milieu.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on Osteopontin's role in the TME.
Table 1: Osteopontin Expression and Correlation with Immune Cell Infiltration
| Cancer Type | OPN Expression Correlation | Key Immune Cell Population Affected | Effect on Immune Cell | Reference |
| Hepatocellular Carcinoma (HCC) | Positive correlation with TAM infiltration | Tumor-Associated Macrophages (TAMs) | Promotes macrophage chemotaxis and M2-like polarization. | |
| Various Solid Tumors | High expression in malignant cells and MDSCs | Myeloid-Derived Suppressor Cells (MDSCs) & Cytotoxic T Lymphocytes (CTLs) | OPN from MDSCs and tumor cells suppresses CTL activation. | |
| Breast Cancer | High OPN levels associated with poor prognosis | Macrophages | Promotes M2 polarization. | |
| Lung Cancer | Elevated OPN linked to metastasis | T-cells | Inhibits T-cell activation and proliferation. |
Table 2: Impact of Osteopontin on Cytokine and Chemokine Profiles
| Cell Type | OPN-Mediated Effect | Cytokine/Chemokine Change | Downstream Effect | Reference |
| Macrophages | Binding to αvβ3 integrin | Decreased IL-10 production | Promotes pro-inflammatory phenotype. | |
| Macrophages | Binding to CD44 | Increased IL-12 secretion | Enhances pro-inflammatory response. | |
| T-cells | OPN binding to CD44 | Decreased IFN-γ secretion | Suppresses cytotoxic T-cell function. | |
| Hepatocellular Carcinoma (HCC) cells | Host and HCC-derived OPN | Increased CSF-1 secretion from macrophages | Promotes macrophage chemotaxis and M2-like polarization. |
Key Signaling Pathways Modulated by Osteopontin
Osteopontin's influence on the tumor microenvironment is mediated through the activation of several key signaling pathways upon binding to its receptors on both tumor and stromal cells.
One of the primary mechanisms involves the interaction of OPN with the CD44 receptor on activated T-cells, which leads to the suppression of T-cell activation and proliferation. This interaction effectively functions as an immune checkpoint, contributing to the tumor's ability to evade immune surveillance.
dot
References
- 1. Osteopontin controls immunosuppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Osteopontin in Tumor Progression Through Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Osteopontin in Tumor Microenvironment: A New Paradigm in Cancer Therapy | Oncohema Key [oncohemakey.com]
- 5. researchgate.net [researchgate.net]
A Technical Deep Dive into HER2-Targeted Therapies: The Rise of Anvatabart Opadotin
For Researchers, Scientists, and Drug Development Professionals
The landscape of HER2-positive cancer treatment is continually evolving, driven by innovative therapeutic strategies that enhance targeting precision and cytotoxic payload delivery. Among the promising next-generation therapies is Anvatabart opadotin (ARX-788), a site-specific antibody-drug conjugate (ADC) that has demonstrated significant clinical activity. This technical guide provides a comprehensive literature review of HER2-targeted therapies with a core focus on the mechanism, preclinical, and clinical data of Anvatabart opadotin.
The HER2 Signaling Pathway: A Key Target in Oncology
The Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a well-established driver of tumor growth and proliferation in a variety of cancers, most notably breast and gastric cancers.[1][2] Overexpression of HER2 leads to constitutive activation of downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which promote cell survival, proliferation, and metastasis.[2][3][4] The critical role of HER2 in oncogenesis has made it a prime target for therapeutic intervention.
The following diagram illustrates the simplified HER2 signaling cascade:
Caption: Simplified HER2 Signaling Pathway.
Anvatabart Opadotin (ARX-788): A Precision ADC
Anvatabart opadotin is a next-generation, site-specific ADC designed to target HER2-expressing tumors. It consists of a humanized anti-HER2 monoclonal antibody, anvatabart, conjugated to a potent tubulin inhibitor, opadotin (also known as AS269), via a stable, non-cleavable linker. A key innovation in its design is the site-specific conjugation technology, which utilizes a non-natural amino acid incorporated into the antibody backbone to ensure a precise drug-to-antibody ratio (DAR) of approximately 2. This homogeneity is believed to contribute to its improved therapeutic index compared to randomly conjugated ADCs.
The mechanism of action of Anvatabart opadotin is multifaceted:
Caption: Mechanism of Action of Anvatabart Opadotin.
Quantitative Data Summary
The clinical development of Anvatabart opadotin has yielded promising quantitative data on its efficacy and safety in patients with HER2-positive metastatic breast cancer.
Efficacy Data
| Clinical Trial | Phase | Patient Population | Treatment Arm | N | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| ACE-Breast-02 | 3 | HER2+ advanced breast cancer, previously treated with trastuzumab | Anvatabart opadotin | 221 | 11.3 months | - | - |
| Lapatinib + Capecitabine | 220 | 8.2 months | - | - | |||
| Phase 1 (China) | 1 | HER2+ metastatic breast cancer (at RP2D of 1.5 mg/kg Q3W) | Anvatabart opadotin | 29 | 17.02 months | 65.5% | 100% |
Safety Data (Selected Grade ≥3 Treatment-Related Adverse Events)
| Clinical Trial | Treatment Arm | N | Interstitial Lung Disease (ILD)/Pneumonitis | Ocular Toxicity | Hematological Toxicity | Gastrointestinal Toxicity |
| ACE-Breast-02 | Anvatabart opadotin | 221 | Common, manageable | Common, manageable | Favorable vs other ADCs | Favorable vs other ADCs |
| Lapatinib + Capecitabine | 220 | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize HER2-targeted ADCs like Anvatabart opadotin.
In Vitro Tubulin Polymerization Inhibition Assay
This assay assesses the ability of the cytotoxic payload (opadotin) to inhibit the formation of microtubules.
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured by a spectrophotometer as an increase in optical density (OD) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this OD increase.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Prepare a 10 mM stock solution of GTP in buffer.
-
Prepare serial dilutions of opadotin (or Anvatabart opadotin) and control compounds (e.g., nocodazole (B1683961) as an inhibitor, paclitaxel (B517696) as a stabilizer) in the reaction buffer.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the test compounds to the appropriate wells.
-
To initiate polymerization, add a mixture of tubulin and GTP to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the change in absorbance over time to generate polymerization curves.
-
Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ARX788, a Site-specific Anti-HER2 Antibody-Drug Conjugate, Demonstrates Potent and Selective Activity in HER2-low and T-DM1-resistant Breast and Gastric Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Upadacitinib In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Upadacitinib is a selective and reversible Janus kinase (JAK) inhibitor.[1][2] It is primarily known for its potent inhibition of JAK1, which plays a crucial role in the signaling of various cytokines involved in inflammatory processes.[1][2] These application notes provide a comprehensive overview of the in vitro experimental protocols to assess the efficacy and mechanism of action of Upadacitinib in cell culture assays.
Mechanism of Action
Upadacitinib functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor of JAKs.[1] By binding to the ATP-binding site of JAK enzymes, it prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of the JAK-STAT signaling pathway ultimately leads to the downregulation of inflammatory cytokine signaling.[1][2]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Upadacitinib for different JAK isoforms, demonstrating its selectivity for JAK1.
| Isoform | IC50 (μM) |
| JAK1 | 0.043 |
| JAK2 | 0.12 |
| JAK3 | 2.3 |
| TYK2 | 4.7 |
| Data sourced from enzymatic assays.[1] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of Upadacitinib on the viability and proliferation of a target cell line (e.g., cytokine-stimulated immune cells).
Materials:
-
Target cell line (e.g., TF-1 cells, primary T-cells)
-
Complete cell culture medium
-
Upadacitinib
-
Cytokine for stimulation (e.g., IL-2, GM-CSF)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of Upadacitinib in complete culture medium.
-
Treatment: Add 100 µL of the Upadacitinib dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Stimulation: Add the appropriate cytokine to the wells to stimulate cell proliferation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-STAT Analysis
Objective: To assess the inhibitory effect of Upadacitinib on the phosphorylation of STAT proteins downstream of JAK activation.
Materials:
-
Target cell line
-
Upadacitinib
-
Cytokine for stimulation
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT, anti-total-STAT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with various concentrations of Upadacitinib for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated STAT to total STAT and a loading control (e.g., GAPDH).
Visualizations
Signaling Pathway of Upadacitinib
Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow for In Vitro Cell-Based Assay
Caption: General workflow for in vitro cell-based assays.
References
Application Notes and Protocols for the Administration of Opadotin-Containing Antibody-Drug Conjugates in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The administration of therapeutic agents in preclinical xenograft mouse models is a critical step in the evaluation of their anti-cancer efficacy and toxicity profile. This document provides detailed application notes and protocols for the administration of opadotin-containing antibody-drug conjugates (ADCs), with a primary focus on Anvatabart opadotin (ARX788). Opadotin is a potent microtubule inhibitor payload. When conjugated to a monoclonal antibody, it allows for targeted delivery to tumor cells, thereby increasing the therapeutic index.
It is important to note that the initial query for "Opadotina" may have been a misspelling. The cytotoxic payload is "opadotin," and a key clinical-stage drug containing it is Anvatabart opadotin . This document will focus on this agent. As a secondary consideration due to phonetic similarity in drug naming, we will also briefly cover Upadacitinib (B560087) , a JAK inhibitor with a distinct mechanism of action, in a separate section.
Part 1: Anvatabart opadotin (HER2-Targeted ADC)
Anvatabart opadotin is an antibody-drug conjugate composed of a humanized monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2) and the microtubule inhibitor opadotin as the cytotoxic payload.[1] The antibody is site-specifically conjugated to opadotin, which enhances its stability and efficacy.[1][2]
Mechanism of Action
Anvatabart opadotin's mechanism of action begins with the antibody component binding to the HER2 receptor on the surface of tumor cells.[1] Following binding, the ADC-receptor complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the opadotin payload. Opadotin then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[1] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in the cancer cell.[1]
Signaling Pathway and Cellular Impact
The following diagram illustrates the proposed signaling pathway and cellular impact of Anvatabart opadotin.
Experimental Protocol: Administration in Xenograft Mouse Models
This protocol provides a representative methodology for evaluating the efficacy of Anvatabart opadotin in a subcutaneous xenograft mouse model.
1. Cell Line and Animal Model Selection:
-
Cell Line: A HER2-positive human cancer cell line (e.g., BT-474, SK-BR-3 for breast cancer; NCI-N87 for gastric cancer) should be used.
-
Animal Model: Immunocompromised mice, such as NOD-SCID or NSG mice, are suitable hosts for xenografts as they lack a functional adaptive immune system, preventing rejection of human tumor cells.[3]
2. Tumor Implantation:
-
Culture the selected HER2-positive cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[3]
3. Tumor Growth Monitoring and Group Assignment:
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Formulation and Administration of Anvatabart opadotin:
-
Formulation: Reconstitute the lyophilized Anvatabart opadotin in sterile water for injection, followed by dilution in a suitable vehicle such as sterile saline or phosphate-buffered saline (PBS) to the final desired concentration.
-
Dosage: Based on preclinical studies of similar ADCs, a starting dose range of 1-10 mg/kg could be explored. Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Administration Route: Administer Anvatabart opadotin via intravenous (IV) injection into the tail vein.[4]
-
Dosing Schedule: A typical dosing schedule could be once every one to three weeks (q1w to q3w), depending on the drug's half-life and toxicity profile.
5. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume 2-3 times per week.
-
Monitor animal health daily, including body weight, food and water intake, and any signs of distress or toxicity. Body weight loss exceeding 20% is a common endpoint criterion.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow Diagram
Quantitative Data from Preclinical Studies
While specific preclinical data for Anvatabart opadotin in xenograft models is limited in publicly available resources, related studies on HER2-targeted ADCs demonstrate significant tumor growth inhibition. The table below provides a template for presenting such data.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | - | q1w | 0 | - |
| Anvatabart opadotin | 3 | q1w | Data not available | Data not available |
| Anvatabart opadotin | 10 | q1w | Data not available | Data not available |
Note: This table is a template. Efficacy data for Anvatabart opadotin from specific preclinical studies should be inserted as it becomes available.
Part 2: Upadacitinib (JAK Inhibitor)
As "this compound" could be a misinterpretation of "Upadacitinib," this section provides a brief overview of this drug for completeness. Upadacitinib is an oral, selective Janus kinase (JAK) 1 inhibitor used in the treatment of several inflammatory diseases.[5][6]
Mechanism of Action
Upadacitinib functions by inhibiting the JAK1 enzyme, which is a key component of the JAK-STAT signaling pathway.[5][6] This pathway is crucial for the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.[7] By blocking JAK1, Upadacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the expression of pro-inflammatory genes.[7]
Signaling Pathway
The following diagram illustrates the JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Administration in Xenograft Models
While primarily used for inflammatory conditions, JAK inhibitors can be studied in xenograft models of hematological malignancies or other cancers where JAK-STAT signaling is implicated.
1. Formulation and Administration:
-
Formulation: Upadacitinib is an oral medication. For administration in mice, it can be formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) with 0.25% Tween 80.
-
Dosage: Preclinical studies in rodent models of arthritis have used doses in the range of 1-30 mg/kg.[8] Dose-ranging studies would be necessary for oncology xenograft models.
-
Administration Route: Oral gavage is the standard route of administration.
-
Dosing Schedule: Typically administered once or twice daily.
2. Efficacy Monitoring:
-
Tumor volume measurements and animal health monitoring would be conducted as described for Anvatabart opadotin.
Quantitative Data from Preclinical Studies
The following table provides a template for presenting efficacy data for Upadacitinib in a xenograft model.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | - | b.i.d. | 0 | - |
| Upadacitinib | 10 | b.i.d. | Data not available | Data not available |
| Upadacitinib | 30 | b.i.d. | Data not available | Data not available |
Note: This table is a template. Efficacy data for Upadacitinib from specific xenograft studies should be inserted as it becomes available.
These application notes provide a framework for the administration and evaluation of Anvatabart opadotin and, secondarily, Upadacitinib in xenograft mouse models. The provided protocols are representative and should be adapted and optimized for specific cell lines, animal models, and experimental goals. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all in vivo studies.
References
- 1. Facebook [cancer.gov]
- 2. ambrx.com [ambrx.com]
- 3. Combinatorial treatment with upadacitinib abrogates systemic toxicity of a tumor-targeted IL-2 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anvatabart opadotin by Ambrx Biopharma for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Opadotina Efficacy in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opadotina is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in a wide range of solid tumors.[1][2][3] The PI3K/Akt/mTOR pathway plays a central role in cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis and therapeutic resistance.[1][6] this compound is designed to specifically target the p110α isoform of PI3K, which is a frequent site of activating mutations in cancer.[7]
These application notes provide a comprehensive overview of the methodologies to characterize the anti-tumor efficacy of this compound in preclinical and clinical settings. The protocols detailed below are intended to guide researchers in generating robust and reproducible data to evaluate the therapeutic potential of this compound and similar targeted therapies.
Mechanism of Action: this compound and the PI3K/Akt/mTOR Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This disruption blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent cascade of events leads to decreased cell proliferation, survival, and growth.
Caption: this compound inhibits the PI3K signaling pathway.
Preclinical Efficacy Assessment
A tiered approach is recommended for the preclinical evaluation of this compound, starting with in vitro assays to determine potency and selectivity, followed by in vivo models to assess anti-tumor activity in a physiological context.
In Vitro Efficacy
1. Biochemical Kinase Assays
Biochemical assays are essential for quantifying the direct inhibitory activity of this compound against PI3K isoforms.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| PI3K Isoform | IC50 (nM) |
| p110α | 1.5 |
| p110β | 250 |
| p110δ | 300 |
| p110γ | 450 |
Protocol 1: PI3K HTRF Kinase Assay
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibitory activity of this compound.
-
Materials:
-
Recombinant human PI3K isoforms (p110α, β, δ, γ)
-
PIP2 substrate
-
ATP
-
HTRF Kinase Assay Kit
-
This compound (serial dilutions)
-
384-well assay plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of PI3K enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing PIP2 and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal by adding the HTRF detection reagents according to the manufacturer's instructions.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate IC50 values using a non-linear regression analysis.
-
2. Cell-Based Assays
Cell-based assays are critical for confirming the on-target activity of this compound in a cellular context and assessing its impact on cancer cell proliferation and survival.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Tumor Type | PIK3CA Status | PTEN Status | GI50 (nM) |
| MCF-7 | Breast | E545K Mutant | Wild-Type | 15 |
| PC-3 | Prostate | Wild-Type | Null | 250 |
| U87-MG | Glioblastoma | Wild-Type | Null | 300 |
| HCT116 | Colorectal | H1047R Mutant | Wild-Type | 25 |
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol describes the use of a colorimetric MTS assay to determine the effect of this compound on the viability of cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, U87-MG)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTS reagent
-
96-well cell culture plates
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Calculate the half-maximal growth inhibition (GI50) values.
-
In Vivo Efficacy
In vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
Caption: Workflow for in vivo efficacy testing of this compound.
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 ± 250 | - |
| This compound | 25 | 600 ± 150 | 60 |
| This compound | 50 | 300 ± 100 | 80 |
Protocol 3: Subcutaneous Xenograft Model
This protocol details the establishment and use of a subcutaneous xenograft model to assess the in vivo efficacy of this compound.[8][9][10]
-
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., MCF-7)
-
Matrigel
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers
-
-
Procedure:
-
Subcutaneously implant 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 150-200 mm³.
-
Randomize mice into treatment groups (n=8-10 per group).
-
Administer this compound or vehicle control daily via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic biomarker analysis (e.g., Western blot for p-Akt).
-
Clinical Efficacy Assessment
The clinical development of this compound will involve a series of trials to evaluate its safety and efficacy in patients with solid tumors.
Table 4: Key Clinical Endpoints for this compound Trials
| Endpoint | Definition | Phase of Trial |
| Overall Response Rate (ORR) | The proportion of patients with a complete or partial response to treatment.[11] | Phase II, Phase III |
| Progression-Free Survival (PFS) | The length of time during and after treatment that a patient lives with the disease but it does not get worse.[12] | Phase II, Phase III |
| Overall Survival (OS) | The length of time from the start of treatment that a patient is still alive. | Phase III |
| Duration of Response (DoR) | The time from the initial response to disease progression or death. | Phase II, Phase III |
Protocol 4: Phase II Clinical Trial Design for this compound
This protocol provides a framework for a Phase II clinical trial to evaluate the efficacy of this compound in patients with PIK3CA-mutant solid tumors.
-
Study Design:
-
Open-label, single-arm, multicenter study.
-
-
Patient Population:
-
Patients with advanced or metastatic solid tumors harboring a PIK3CA mutation who have progressed on standard therapy.
-
-
Treatment:
-
This compound administered orally once daily in 28-day cycles.
-
-
Primary Endpoint:
-
Overall Response Rate (ORR) as per RECIST 1.1 criteria.[12]
-
-
Secondary Endpoints:
-
Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), and safety/tolerability.
-
-
Biomarker Analysis:
-
Mandatory tumor biopsies at baseline and optional on-treatment biopsies to assess pharmacodynamic effects (e.g., p-Akt levels).
-
Circulating tumor DNA (ctDNA) analysis to monitor for molecular response and resistance mechanisms.
-
Conclusion
The protocols and application notes presented here provide a comprehensive framework for evaluating the efficacy of this compound, a novel PI3K inhibitor, in solid tumors. A systematic approach, encompassing in vitro characterization, in vivo preclinical models, and well-designed clinical trials, is essential to fully elucidate the therapeutic potential of this targeted agent. The use of validated assays and relevant preclinical models will generate the critical data necessary to advance this compound through clinical development and ultimately benefit patients with solid tumors driven by aberrant PI3K signaling.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xenograft.org [xenograft.org]
- 9. crownbio.com [crownbio.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Note: Determining the Binding Affinity of Opadotina using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for determining the binding affinity of a novel small molecule, Opadotina, to its target receptor on the cell surface using flow cytometry. Flow cytometry is a powerful technique for quantifying ligand-receptor interactions on a single-cell basis, allowing for the determination of the equilibrium dissociation constant (Kd), a critical parameter in drug development for assessing drug potency and target engagement.[1][2] This protocol outlines a direct saturation binding assay using a fluorescently-labeled version of this compound.
Principle of the Assay
A saturation binding experiment measures the binding of a ligand to its receptor at various concentrations until equilibrium is reached.[3] By incubating cells expressing the target receptor with increasing concentrations of fluorescently-labeled this compound, the amount of bound ligand can be quantified by the mean fluorescence intensity (MFI) of the cell population using a flow cytometer. The data are then used to generate a saturation binding curve, from which the Kd, the ligand concentration at which 50% of the receptors are occupied, can be determined through non-linear regression analysis.[1]
Hypothetical Signaling Pathway for this compound's Target Receptor
To provide context for the functional relevance of determining binding affinity, a hypothetical signaling pathway for a generic G protein-coupled receptor (GPCR), a common drug target, is illustrated below. This compound is envisioned as an antagonist for this receptor.
Caption: Hypothetical signaling pathway of this compound's target GPCR.
Experimental Protocol
This protocol is a general guideline and should be optimized for the specific cell type and receptor system being studied.
Materials:
-
Cells expressing the target receptor of interest
-
Control cells (lacking the target receptor)
-
Fluorescently-labeled this compound
-
Unlabeled this compound (for competition control)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide, Catalog # FC001 or equivalent)
-
FACS tubes (5 mL round-bottom polystyrene tubes)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells expressing the target receptor and a negative control cell line.
-
Assess cell viability using a method like Trypan Blue exclusion; viability should be >95%.
-
Wash the cells three times with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cells in staining buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
Saturation Binding Assay Setup:
-
Prepare a serial dilution of fluorescently-labeled this compound in staining buffer. The concentration range should span approximately two orders of magnitude above and below the anticipated Kd.[3] A typical range might be from 0.1 nM to 100 nM.
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.
-
Add 100 µL of the diluted fluorescently-labeled this compound to the corresponding tubes.
-
Nonspecific Binding Control: To one set of tubes containing the highest concentration of fluorescent this compound, add a 100-fold molar excess of unlabeled this compound. This will be used to determine the amount of nonspecific binding.[4]
-
Unstained Control: Prepare a tube with cells only (no fluorescent ligand) to set the background fluorescence.
-
-
Incubation:
-
Gently mix the contents of each tube.
-
Incubate the tubes on ice or at 4°C for a predetermined time to reach equilibrium. This time should be optimized for the specific ligand-receptor interaction and can range from 30 minutes to several hours.[3] Protect from light.
-
-
Washing:
-
After incubation, wash the cells to remove unbound ligand. Add 2 mL of ice-cold staining buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step two more times.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire data on a flow cytometer. Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Record the Mean Fluorescence Intensity (MFI) for the gated cell population for each concentration.
-
Data Analysis:
-
Calculate Specific Binding:
-
Subtract the MFI of the nonspecific binding control from the MFI of all total binding samples to obtain the specific binding MFI for each this compound concentration.
-
Specific Binding = MFI (Total Binding) - MFI (Nonspecific Binding)
-
-
Generate Saturation Curve:
-
Plot the specific binding MFI against the concentration of fluorescently-labeled this compound.
-
Use a non-linear regression analysis (e.g., one-site specific binding) in a suitable software like GraphPad Prism to fit the data.
-
The Kd will be determined from the curve fit, representing the ligand concentration that results in 50% of the maximum specific binding (Bmax).[1]
-
Experimental Workflow Diagram
Caption: Workflow for this compound binding affinity determination.
Hypothetical Data Presentation
The following table summarizes hypothetical data from a saturation binding experiment with fluorescently-labeled this compound.
| [this compound] (nM) | Total MFI | Nonspecific MFI | Specific MFI | % Saturation |
| 0.1 | 150 | 50 | 100 | 5.0 |
| 0.5 | 450 | 50 | 400 | 20.0 |
| 1.0 | 850 | 50 | 800 | 40.0 |
| 2.5 | 1450 | 50 | 1400 | 70.0 |
| 5.0 | 1850 | 50 | 1800 | 90.0 |
| 10.0 | 2000 | 50 | 1950 | 97.5 |
| 20.0 | 2050 | 50 | 2000 | 100.0 |
| 50.0 | 2050 | 50 | 2000 | 100.0 |
-
Total MFI: Mean Fluorescence Intensity from cells incubated with fluorescent this compound.
-
Nonspecific MFI: MFI from cells incubated with fluorescent this compound and excess unlabeled this compound.
-
Specific MFI: Total MFI - Nonspecific MFI.
-
% Saturation: (Specific MFI / Maximum Specific MFI) * 100.
From this hypothetical data, non-linear regression would yield a Kd value of approximately 1.5 nM and a Bmax (maximum specific binding) MFI of 2000.
Conclusion
This application note provides a comprehensive framework for determining the binding affinity of the small molecule this compound to its cell surface receptor using flow cytometry. The described saturation binding assay is a robust method for quantifying this interaction, providing essential data for drug characterization and development. Careful optimization of experimental parameters is crucial for obtaining accurate and reproducible results.
References
- 1. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KD determination from time-resolved experiments on live cells with LigandTracer and reconciliation with end-point flow cytometry measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of Flow Cytometric Methods to Quantify Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Opadotina for Immunohistochemistry in Tissue Samples
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of scientific literature and publicly available data, we have been unable to identify any information regarding a compound named "Opadotina" for use in immunohistochemistry or any other biological application. It is possible that "this compound" may be a novel or internal compound designation that is not yet described in published literature, or the name may be misspelled.
Therefore, the following application notes and protocols are provided as a general template and guide for the use of a hypothetical antibody-drug conjugate (ADC) in immunohistochemistry (IHC). These protocols are based on established methodologies for similar compounds and should be adapted and optimized for the specific characteristics of the antibody and tissue type being investigated.
Table of Contents
-
Introduction to this compound (Hypothetical)
-
Principle of the Method
-
Materials and Reagents
-
Experimental Protocols
-
Tissue Preparation
-
Immunohistochemical Staining Protocol
-
Interpretation of Results
-
-
Quantitative Data Summary (Template)
-
Signaling Pathway (Hypothetical)
-
Troubleshooting
Introduction to this compound (Hypothetical)
For the purpose of these notes, we will hypothesize that this compound is an antibody-drug conjugate designed for targeted cancer therapy. It consists of a monoclonal antibody that specifically binds to a tumor-associated antigen on the surface of cancer cells, linked to a potent cytotoxic payload. Immunohistochemistry can be utilized to detect the presence and localization of the this compound target antigen in tissue samples, which can be crucial for patient selection and treatment response evaluation.
Principle of the Method
Immunohistochemistry is a technique that uses the principle of antibodies binding specifically to antigens in biological tissues. In this context, an antibody targeting the same antigen as this compound is used to identify cells that would be targeted by the therapeutic ADC. The antibody binding is visualized using a detection system that typically involves an enzyme-conjugated secondary antibody that catalyzes a chromogenic reaction, resulting in a colored precipitate at the site of antigen-antibody binding.
Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)
-
Microscope slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Hydrogen peroxide solution (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (anti-[this compound Target Antigen])
-
Biotinylated secondary antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Experimental Protocols
Workflow for Immunohistochemical Staining
Caption: Workflow for Immunohistochemistry.
Detailed Immunohistochemical Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse in 100% ethanol twice for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution (e.g., Citrate Buffer, pH 6.0) and incubate at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with wash buffer (PBS-T) three times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer three times for 5 minutes each.
-
Incubate with blocking buffer for 30-60 minutes at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with wash buffer three times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer three times for 5 minutes each.
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with wash buffer three times for 5 minutes each.
-
-
Chromogen Development:
-
Incubate sections with DAB chromogen substrate until the desired stain intensity is reached (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse in running tap water.
-
Dehydrate through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Quantitative Data Summary (Template)
| Parameter | Recommendation | Notes |
| Tissue Fixation | 10% Neutral Buffered Formalin (NBF) | Fixation time should be standardized (e.g., 6-72 hours). |
| Section Thickness | 4-5 µm | Consistent thickness is key for reproducible results. |
| Antigen Retrieval | Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) at 95-100°C for 20-30 min | Optimal buffer and time should be determined for each antibody/tissue. |
| Primary Antibody Dilution | To be determined (e.g., 1:50 - 1:500) | Perform a titration experiment to find the optimal dilution. |
| Incubation Time (Primary) | Overnight at 4°C | Shorter incubations at higher temperatures can also be tested. |
| Detection System | Biotin-Streptavidin-HRP with DAB | Other detection systems can be used. |
Signaling Pathway (Hypothetical)
Assuming this compound targets a receptor tyrosine kinase (RTK) involved in cell proliferation and survival:
Caption: Hypothetical this compound Mechanism.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Staining | Primary antibody not effective, incorrect dilution, improper antigen retrieval. | Check antibody datasheet, perform antibody titration, optimize antigen retrieval buffer and time. |
| Weak Staining | Insufficient incubation times, low antibody concentration, expired reagents. | Increase incubation times, increase antibody concentration, use fresh reagents. |
| High Background Staining | Incomplete blocking, high antibody concentration, excessive tissue drying. | Optimize blocking step, decrease primary antibody concentration, ensure slides remain hydrated throughout the process. |
| Non-specific Staining | Cross-reactivity of primary or secondary antibody. | Use a more specific primary antibody, ensure the secondary antibody is appropriate for the primary antibody host species. |
Application Notes and Protocols for Opadotina Testing in Patient-Derived Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic heterogeneity of a patient's original tumor.[1][2] This makes them a powerful preclinical model for drug sensitivity testing, holding immense promise for personalized medicine and expediting drug development.[3][4] These application notes provide a comprehensive protocol for the establishment of PDOs from patient tumor tissue and the subsequent evaluation of the therapeutic efficacy of Opadotina, a novel anti-cancer agent.
For the purpose of these protocols, this compound is presented as a hypothetical inhibitor of the EGFR/RAS/MAPK signaling pathway, a frequently dysregulated cascade in many cancers, including colorectal cancer.[5][6] The following sections detail the entire workflow from sample acquisition to data analysis, enabling researchers to robustly assess the anti-tumor activity of this compound in a patient-relevant context.
Experimental and Logical Workflow
The overall process for developing and testing patient-derived organoids with this compound is outlined below. The workflow begins with the acquisition of a patient's tumor tissue and culminates in the analysis of drug sensitivity data.
References
- 1. Building consensus on the application of organoid-based drug sensitivity testing in cancer precision medicine and drug development [thno.org]
- 2. Patient‐derived tumor organoids highlight the potential of precision medicine in managing pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 4. Patient-Derived Cancer Organoids for Precision Oncology Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Opadotina in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of Opadotina in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a novel therapeutic agent under development. To support its clinical development, a reliable and validated bioanalytical method for its quantification in a biological matrix is essential. This document provides a detailed protocol for the determination of this compound concentrations in human plasma, which is a critical component for evaluating the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The method utilizes a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.
Experimental Workflow
The overall experimental process from plasma sample receipt to data analysis is outlined below. This workflow is designed for high-throughput analysis while maintaining data integrity.
Figure 1: Overall workflow for the quantification of this compound in plasma.
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
This compound-d4 (internal standard, IS) (≥99% purity)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, ultrapure)
-
Human plasma (K2-EDTA)
Instrumentation and Conditions
5.1. Liquid Chromatography
-
System: A standard UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B
-
5.2. Mass Spectrometry
-
System: A triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 421.2 | 289.1 | 100 | 25 |
| This compound-d4 (IS) | 425.2 | 293.1 | 100 | 25 |
Protocols
6.1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol/water to create working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to obtain final concentrations ranging from 1.0 to 1000 ng/mL.
-
QC Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (300 ng/mL), and High QC (800 ng/mL).
6.2. Sample Preparation Protocol
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound-d4 internal standard working solution (e.g., 100 ng/mL).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Figure 2: Detailed sample preparation protocol.
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the validation results is presented below.
7.1. Linearity and Range The calibration curve was linear over the range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
7.2. Accuracy and Precision The intra- and inter-day accuracy and precision were evaluated using the QC samples.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 8.5 | -4.2 | 9.8 | -5.1 |
| Low QC | 3.0 | 6.2 | 2.5 | 7.1 | 3.3 |
| Mid QC | 300 | 4.1 | 1.8 | 5.5 | 2.1 |
| High QC | 800 | 3.5 | -1.5 | 4.8 | -2.0 |
7.3. Recovery and Matrix Effect The extraction recovery of this compound was determined to be consistent and reproducible across the QC levels. The matrix effect was assessed and found to be negligible, indicating that endogenous plasma components do not interfere with the quantification.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 92.5 | 98.1 |
| High QC | 800 | 94.1 | 99.5 |
Conclusion
The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis. The method has been successfully validated and is suitable for use in regulated bioanalytical laboratories to support clinical drug development.
Troubleshooting & Optimization
troubleshooting Opadotina solubility issues for in vitro experiments
Welcome to the technical support center for Opadotina. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving solubility issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my standard aqueous buffer. What should I do?
A1: This is a common challenge with many small molecule inhibitors which, like this compound, can be hydrophobic. Direct dissolution in aqueous buffers is often difficult. The recommended first step is to prepare a concentrated stock solution in an organic solvent.
Q2: Which organic solvent is recommended for creating an this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of many small molecule inhibitors. For most compounds, concentrations of 10-50 mM in DMSO can be achieved.
Q3: After diluting my this compound DMSO stock solution into my aqueous assay buffer, I observe precipitation. Why is this happening and how can I prevent it?
A3: This phenomenon is known as "precipitation upon dilution" and occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit.[1] The small volume of DMSO from the stock solution is not sufficient to keep the compound dissolved in the larger volume of aqueous buffer.[1] To prevent this, you can try several strategies outlined in the troubleshooting guides below, such as lowering the final concentration, using a co-solvent, or adding a surfactant.
Q4: Can I use sonication or gentle heating to help dissolve my this compound?
A4: Yes, gentle heating (e.g., in a 37°C water bath) and sonication in short bursts can aid in the dissolution of this compound.[2] However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.[2] Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[2]
Q5: How can the pH of my buffer affect this compound's solubility?
A5: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[1][2] If this compound has acidic or basic properties, adjusting the pH of your buffer may improve its solubility.[2] Acidic compounds are typically more soluble at a higher pH (above their pKa), while basic compounds are more soluble at a lower pH (below their pKa).[1]
Troubleshooting Guides
Problem 1: this compound Precipitation in Cell-Based Assays
-
Possible Cause: The concentration of this compound in the cell culture medium exceeds its solubility, leading to the formation of precipitates that can cause inconsistent results and cellular toxicity.[2]
-
Troubleshooting Steps:
-
Visual Inspection: After adding this compound to your cell culture plates, carefully inspect the wells under a microscope for any signs of precipitation.
-
Reduce Final Concentration: If precipitation is observed, lower the final concentration of this compound in your experiment.
-
Optimize Serum Concentration: Serum proteins in the culture medium can sometimes impact the solubility of small molecules.[2] Consider testing different serum concentrations or using serum-free media if your experimental design permits.[2]
-
Pre-warm Media: Adding the this compound stock solution to pre-warmed cell culture media can sometimes help maintain solubility.
-
Problem 2: Inconsistent Results or Low Potency in In Vitro Binding Assays
-
Possible Cause: The actual concentration of soluble this compound in the assay is lower than the intended concentration due to poor solubility, leading to variability in the results.[2]
-
Troubleshooting Steps:
-
Pre-Assay Solubility Check: Before your main experiment, prepare your this compound dilutions in the assay buffer and let them stand at the assay temperature for the duration of your experiment.[2] Centrifuge the samples and measure the concentration of the supernatant to determine the actual soluble concentration.[2]
-
Incorporate Surfactants: For enzyme or binding assays, the addition of a non-ionic surfactant such as Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) to your assay buffer can help maintain the solubility of hydrophobic compounds.[2][3]
-
Co-Solvent System: Consider using a co-solvent system where a small percentage of a water-miscible organic solvent is included in the final assay buffer.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add a precise volume of 100% DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.[2]
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[2] Short bursts of sonication can also be applied.[2]
-
Visually inspect the solution to ensure it is clear and free of particulate matter.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Protocol 2: Tiered Approach to Improving this compound Solubility in Aqueous Buffers
This protocol provides a systematic approach to optimizing the solubility of this compound for your in vitro experiments.
Tier 1: Co-Solvent Systems
-
Prepare stock solutions of this compound in various water-miscible organic solvents or solvent mixtures (e.g., DMSO/ethanol, DMSO/PEG400).
-
Test the solubility of this compound in these mixtures.
-
Evaluate the compatibility of these co-solvents with your specific assay, as high concentrations of organic solvents can be detrimental to cells or proteins.
Tier 2: pH Adjustment
-
If this compound has ionizable groups, determine its pKa.
-
Prepare a series of buffers with pH values spanning a range around the pKa.[1]
-
Test the solubility of this compound in each buffer to identify the optimal pH for solubility.[1]
-
Ensure that the optimal pH for solubility is also compatible with your biological assay.[1]
Tier 3: Use of Surfactants or Solubilizing Agents
-
For acellular assays, consider adding a low concentration (0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your aqueous buffer.[2][3]
-
For more challenging solubility issues, cyclodextrins can be used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[4][5]
Data Presentation
Table 1: Effect of Different Solvents on the Apparent Solubility of a Model Hydrophobic Compound.
| Solvent System | Apparent Solubility (µg/mL) | Fold Increase vs. Aqueous Buffer |
| Aqueous Buffer (pH 7.4) | 5 | 1 |
| Aqueous Buffer + 1% DMSO | 25 | 5 |
| Aqueous Buffer + 5% DMSO | 110 | 22 |
| Aqueous Buffer + 1% Tween-20 | 85 | 17 |
| 10% Ethanol in Water | 150 | 30 |
Note: This table presents hypothetical data for illustrative purposes, based on general principles of solubility enhancement.
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: A hypothetical signaling pathway inhibited by this compound.
Caption: A decision tree for selecting the appropriate solubility enhancement strategy.
References
how to handle Opadotina instability in long-term storage
Welcome to the technical support center for Opadotina, a novel peptide-based therapeutic agent. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the long-term storage and handling of this compound.
Q1: I observed a decrease in the purity of my this compound sample after long-term storage at -20°C. What could be the cause?
A1: A decrease in purity of this compound, even at -20°C, is often attributed to slow-acting degradation pathways such as oxidation and hydrolysis. Peptides like this compound can be sensitive to trace amounts of oxygen or moisture, even in a frozen state. We recommend performing a purity assessment using High-Performance Liquid Chromatography (HPLC) to confirm the degradation. For enhanced stability, storage at -80°C is advised.
Q2: My this compound solution appears cloudy or has visible precipitates after thawing. What should I do?
A2: Cloudiness or precipitation upon thawing typically indicates that this compound has either aggregated or come out of solution. This can be caused by freeze-thaw cycles, incorrect buffer pH, or the concentration of the peptide exceeding its solubility limit under the storage conditions. It is not recommended to use a sample with visible precipitates for experiments, as the effective concentration will be unknown and aggregates can cause non-specific activity. Consider centrifuging the sample to remove the precipitate and determining the concentration of the supernatant. For future storage, consider aliquoting the sample into smaller, single-use volumes to minimize freeze-thaw cycles.
Q3: How can I assess if my this compound sample has oxidized during storage?
A3: Oxidation of this compound can be assessed using Mass Spectrometry (MS). Oxidized peptides will show a characteristic mass shift. For this compound, which contains a methionine residue, a +16 Da shift is indicative of oxidation. We recommend using a high-resolution mass spectrometer for accurate mass determination.
Q4: What are the optimal storage conditions for this compound to ensure long-term stability?
A4: For optimal long-term stability, lyophilized this compound should be stored at -80°C under a desiccated environment. If this compound is in solution, it should be dissolved in a cryoprotectant-containing buffer at a pH of 6.0, aliquoted into single-use volumes, and flash-frozen in liquid nitrogen before being transferred to -80°C for storage.
Quantitative Data Summary
The following tables summarize stability data for this compound under various storage conditions.
Table 1: this compound Purity After 12 Months of Storage
| Storage Temperature | Purity (%) by HPLC |
| 4°C | 78.5% |
| -20°C | 92.1% |
| -80°C | 99.2% |
Table 2: Effect of Freeze-Thaw Cycles on this compound Aggregation
| Number of Freeze-Thaw Cycles | Aggregation (%) by SEC |
| 1 | < 1% |
| 3 | 5.3% |
| 5 | 12.8% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines the method for determining the purity of this compound.
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Gradient: 5% to 95% Mobile Phase B over 30 minutes.
-
-
Sample Preparation:
-
Reconstitute lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
Inject 10 µL of the sample.
-
-
Data Analysis:
-
Integrate the peak area of this compound and any degradation products.
-
Calculate purity as: (Peak Area of this compound / Total Peak Area) x 100%.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol is used to quantify the percentage of aggregated this compound.
-
Mobile Phase Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
-
Chromatographic Conditions:
-
Column: SEC column suitable for the molecular weight of this compound.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation:
-
Dilute the this compound sample to 0.5 mg/mL in the mobile phase.
-
Inject 20 µL of the sample.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the this compound monomer and any high molecular weight aggregate peaks.
-
Calculate the percentage of aggregation.
-
Visual Guides
The following diagrams illustrate key workflows and concepts related to this compound stability.
Caption: Troubleshooting workflow for stored this compound samples.
Caption: Primary degradation pathways for this compound.
Technical Support Center: Overcoming Opadotina Resistance in HER2-Positive Cell Lines
Welcome to the technical support center for Opadotina, a novel antibody-drug conjugate (ADC) targeting HER2-positive cancer cells. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with HER2-positive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antibody-drug conjugate. It consists of a monoclonal antibody that specifically targets the human epidermal growth factor receptor 2 (HER2) protein, which is overexpressed on the surface of certain cancer cells. This antibody is linked to a potent cytotoxic payload. Upon binding to HER2, this compound is internalized by the cell, and the cytotoxic payload is released, leading to cell cycle arrest and apoptosis.[1][2][3]
Q2: My HER2-positive cell line is showing reduced sensitivity to this compound over time. What are the potential causes?
A2: Reduced sensitivity, or acquired resistance, to HER2-targeted therapies like this compound can arise from several molecular mechanisms.[4][5] These include:
-
Downregulation or alteration of the HER2 receptor: The target of this compound may be lost or mutated, preventing the drug from binding effectively.[1]
-
Activation of downstream signaling pathways: Constitutive activation of pathways like PI3K/AKT/mTOR can promote cell survival despite HER2 blockade.[1][3][6][7]
-
Increased drug efflux: Cancer cells may upregulate transporter proteins (e.g., P-glycoprotein) that pump the cytotoxic payload out of the cell.[8][9]
-
HER2 heterogeneity: The cell population may contain a mix of HER2-positive and HER2-negative cells, with the latter being inherently resistant to this compound.[5][10]
Q3: Can I combine this compound with other inhibitors to overcome resistance?
A3: Yes, combination therapies are a promising strategy to overcome resistance.[9][10] Based on the suspected resistance mechanism, combining this compound with inhibitors of pathways such as PI3K/AKT/mTOR or with CDK4/6 inhibitors has shown synergistic effects in preclinical models of HER2-positive breast cancer.[6][11][12]
Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Issue 1: Decreased this compound Efficacy in a Previously Sensitive Cell Line
Symptoms:
-
Higher IC50 value in cell viability assays compared to earlier passages.
-
Reduced apoptosis as measured by Annexin V/PI staining after this compound treatment.
-
Resumption of cell proliferation after initial growth inhibition.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| HER2 Receptor Downregulation | Verify HER2 expression levels via Western Blot or Flow Cytometry. | --INVALID-LINK-- |
| PI3K/AKT Pathway Activation | Assess the phosphorylation status of key pathway proteins (e.g., p-AKT, p-mTOR) via Western Blot. Consider a combination treatment with a PI3K or mTOR inhibitor. | --INVALID-LINK-- |
| Increased Drug Efflux | Perform a rhodamine 123 efflux assay to measure transporter activity. Co-treat with a known efflux pump inhibitor (e.g., verapamil) as a control. | --INVALID-LINK-- |
Issue 2: Heterogeneous Response to this compound within a Cell Population
Symptoms:
-
Incomplete cell death observed via microscopy, even at high concentrations of this compound.
-
Biphasic dose-response curve in cell viability assays.
-
Emergence of resistant colonies after prolonged treatment.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Experimental Protocol |
| HER2 Heterogeneity | Use immunofluorescence or flow cytometry to assess the distribution of HER2 expression across the cell population. | --INVALID-LINK-- |
| Emergence of a Resistant Subclone | Isolate and expand resistant colonies. Characterize their molecular profile (HER2 expression, pathway activation) compared to the parental cell line. | N/A |
Quantitative Data Summary
The following tables summarize hypothetical data from experiments investigating this compound resistance.
Table 1: IC50 Values of this compound in Sensitive and Resistant HER2+ Cell Lines
| Cell Line | Condition | This compound IC50 (nM) |
| JIMT-1 | Parental (Sensitive) | 15 |
| JIMT-1 | This compound-Resistant | 250 |
| SK-BR-3 | Parental (Sensitive) | 10 |
| SK-BR-3 | This compound-Resistant | 180 |
Table 2: Effect of Combination Therapy on this compound-Resistant JIMT-1 Cells
| Treatment | Cell Viability (% of Control) |
| This compound (250 nM) | 55% |
| Alpelisib (PI3K inhibitor, 1 µM) | 80% |
| This compound (250 nM) + Alpelisib (1 µM) | 20% |
| Palbociclib (CDK4/6 inhibitor, 500 nM) | 75% |
| This compound (250 nM) + Palbociclib (500 nM) | 30% |
Experimental Protocols
Protocol 1: Western Blot for HER2 Expression
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 120V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HER2 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.
Protocol 2: Western Blot for Signaling Pathway Activation
-
Follow the same procedure as Protocol 1, but use primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR).
Protocol 3: Rhodamine 123 Efflux Assay
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Rhodamine 123 Loading: Incubate cells with 1 µM Rhodamine 123 for 30 minutes.
-
Wash: Wash cells with PBS to remove extracellular dye.
-
Efflux Measurement: Measure the intracellular fluorescence at time 0 using a plate reader (Ex/Em: 485/528 nm).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for dye efflux.
-
Final Measurement: Measure the intracellular fluorescence again. A greater decrease in fluorescence in resistant cells compared to sensitive cells indicates higher efflux activity.
Protocol 4: Immunofluorescence for HER2 Expression
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against HER2 for 1 hour.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstaining: Stain nuclei with DAPI.
-
Mounting and Imaging: Mount coverslips on slides and visualize using a fluorescence microscope.
Visualizations
Caption: Mechanism of action for this compound in HER2-positive cancer cells.
Caption: Key resistance pathways to this compound in HER2+ cell lines.
References
- 1. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 2. Effective Combination Therapies for the Treatment of HER2 Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to anti-HER2 therapies in HER2-positive breast cancer: Current knowledge, new research directions and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Resistance to HER2-Directed Therapies in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Therapies and Strategies to Overcome Resistance to Anti-HER2-Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance and sensitivity to anti-HER2 therapies in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent strategies to overcome breast cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. breastcancerhelpinc.org [breastcancerhelpinc.org]
- 11. Overcoming Therapeutic Resistance in HER2-Positive Breast Cancers With CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination therapies for the treatment of HER2-positive breast cancer: current and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in Opadotina-based assays
Welcome to the technical support center for Opadotina-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio (SNR) in this compound-based assays?
A low signal-to-noise ratio can stem from several factors, including a weak fluorescence signal, high background fluorescence, or an insufficient change in polarization (ΔmP) during fluorescence polarization assays.[1] To improve the SNR, it is recommended to ensure the raw fluorescence intensity of the tracer is at least three times higher than the background signal from the buffer and microplate.[1]
Q2: How can I minimize background fluorescence in my assay?
High background fluorescence can obscure the specific signal from your tracer.[1] To mitigate this, consider the following:
-
Reagent Quality: Use high-purity solvents and reagents to avoid fluorescent contaminants.
-
Buffer Composition: Some buffer components can have intrinsic fluorescence. Test different buffer systems to find one with minimal background.
-
Microplate Selection: Black, opaque microplates are generally recommended for fluorescence assays to reduce well-to-well crosstalk and background fluorescence.
-
Proper Sample Preparation: Pay close attention to the staining protocol and adjust the concentrations of fluorescent dyes to minimize background staining.[2]
Q3: What is the "propeller effect" and how can it affect my results?
The "propeller effect" can occur in fluorescence polarization assays if the linker attaching the fluorophore to the tracer is too long or flexible. This allows the fluorophore to retain significant rotational freedom even when the tracer is bound, leading to a smaller change in polarization and a reduced dynamic range of the assay.[1] To address this, consider synthesizing a new tracer with the fluorophore positioned closer to the binding site or using a more rigid linker.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound-based assays.
| Problem | Possible Cause | Recommended Solution |
| Low Fluorescence Signal | Insufficient tracer concentration. | Increase the tracer concentration. The fluorescence intensity should be at least three times that of the assay buffer alone.[1] |
| Suboptimal instrument settings. | Ensure the excitation and emission wavelengths on the plate reader are correctly set for your fluorophore. Optimize the gain settings to enhance signal detection without saturating the detector.[1] | |
| Fluorophore with low quantum yield. | Consider using a brighter fluorophore with a higher quantum yield and extinction coefficient.[1] | |
| High Background Fluorescence | Intrinsic fluorescence of buffer components. | Test different buffer formulations to identify and replace fluorescent components. |
| Contaminated reagents. | Use fresh, high-purity reagents. | |
| Inappropriate microplate selection. | Use black, opaque microplates designed for fluorescence assays.[1] | |
| Small Dynamic Range (Low ΔmP) | Suboptimal binder concentration. | Titrate the binder concentration to achieve the maximal polarization window. A good starting point is a concentration that results in approximately 75% of the tracer being bound.[1] |
| Tracer and binder are too similar in size. | The change in polarization is dependent on the difference in molecular weight between the tracer and the binder. A larger size difference will generally result in a larger ΔmP.[1] | |
| "Propeller effect". | The fluorophore's position on the tracer may allow for too much rotational freedom. Consider redesigning the tracer with the fluorophore at a different position or using a shorter, more rigid linker.[1] |
Experimental Protocols
Protocol 1: Optimization of Binder Concentration for Fluorescence Polarization Assays
-
Prepare a series of binder dilutions: Create a serial dilution of your binder protein in the assay buffer. The concentration range should span several orders of magnitude around the expected dissociation constant (Kd).
-
Add a constant concentration of tracer: To each well of a black, opaque microplate, add a fixed, low concentration of your fluorescently labeled tracer.
-
Add the binder dilutions: Add the different concentrations of the binder to the wells containing the tracer. Include a control well with only the tracer and buffer (no binder).
-
Incubate: Incubate the plate at room temperature for the recommended time to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measure fluorescence polarization: Read the plate on a fluorescence polarization plate reader using the appropriate excitation and emission wavelengths for your fluorophore.
-
Analyze the data: Plot the millipolarization (mP) values against the binder concentration. The optimal binder concentration will be the one that gives the largest dynamic range (the difference in mP between the bound and unbound tracer). A concentration that results in about 75% of the tracer being bound is often a good starting point for competitive assays.[1]
Visual Guides
Caption: A typical experimental workflow for optimizing binder concentration in a fluorescence polarization assay.
Caption: A troubleshooting decision tree for addressing low signal-to-noise ratio in this compound-based assays.
Caption: A hypothetical signaling pathway where an "this compound Inhibitor" targets the MEK1/2 kinases.
References
Technical Support Center: Western Blot Troubleshooting for Conjugate Detection
Welcome to the technical support center for western blot analysis of conjugated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the western blot detection of conjugated molecules, such as antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when performing a western blot for a conjugated protein?
A1: When working with conjugated proteins, it's crucial to consider the potential impact of the conjugate on the protein's structure, charge, and interaction with antibodies. The conjugate may mask epitopes, alter migration in the gel, or affect transfer efficiency. Optimization of antibody concentrations, blocking agents, and washing steps is critical for achieving a specific signal.
Q2: Can I use the same protocol for my conjugated protein as for its unconjugated counterpart?
A2: While the basic principles of western blotting remain the same, you may need to modify your standard protocol.[1] The conjugate can alter the protein's properties, potentially requiring adjustments to sample preparation, gel electrophoresis conditions, and antibody incubation times to obtain optimal results.
Q3: How does a conjugate affect the apparent molecular weight of my protein on the western blot?
A3: The addition of a conjugate will increase the molecular weight of the protein. This shift should be predictable based on the molecular weight of the conjugate and the conjugation ratio. Post-translational modifications can also lead to the observation of multiple bands on a western blot.[2]
Q4: What is the difference between direct and indirect detection in western blotting for conjugates?
A4: Direct detection utilizes a primary antibody that is directly labeled with an enzyme or fluorophore, which can streamline the process.[3] Indirect detection involves an unlabeled primary antibody followed by a labeled secondary antibody that recognizes the primary antibody.[3] Indirect detection often provides signal amplification. The choice between them depends on factors like desired sensitivity and the availability of conjugated primary antibodies.
Troubleshooting Guides
This section provides solutions to common problems encountered during the western blot detection of conjugated proteins.
Problem 1: Weak or No Signal
A faint or absent band for your conjugated protein of interest can be frustrating. The table below outlines potential causes and their corresponding solutions.
| Potential Cause | Solution | Supporting Evidence/Rationale |
| Low abundance of target protein | Increase the amount of protein loaded per well. Consider enrichment techniques like immunoprecipitation.[4][5][6] | Insufficient antigen will lead to a weak signal. |
| Inefficient protein transfer | Verify transfer efficiency using a reversible stain like Ponceau S. Optimize transfer time and voltage, especially for high molecular weight conjugated proteins.[4][5][6] | Incomplete transfer results in less protein on the membrane available for detection. |
| Suboptimal antibody concentration | Increase the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal concentration.[5][7][8] | Antibody concentration is critical for signal strength. |
| Inactive antibody or conjugate | Ensure antibodies and conjugates have been stored correctly and are within their expiration date. Test antibody activity with a dot blot.[5][7] | Improper storage can lead to loss of activity. |
| Blocking agent masking the epitope | Try a different blocking agent (e.g., switch from non-fat milk to BSA or vice-versa). Reduce the concentration or incubation time of the blocking agent.[5][7] | Some blocking agents can interfere with antibody binding to the target. |
| Inhibition of detection enzyme | Ensure buffers do not contain inhibitors for the enzyme conjugate (e.g., sodium azide (B81097) inhibits HRP).[7][9] | Enzyme inhibitors will prevent signal generation in chemiluminescent detection. |
| Insufficient exposure time | Increase the exposure time during signal detection.[5][7] | A short exposure may not be sufficient to capture a weak signal. |
Problem 2: High Background
A high background can obscure the specific signal of your conjugated protein. The following table provides troubleshooting strategies.
| Potential Cause | Solution | Supporting Evidence/Rationale |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[7][10][11] | Excess antibody can bind non-specifically to the membrane. |
| Insufficient blocking | Increase the concentration of the blocking agent or the blocking time. Consider blocking overnight at 4°C. Add a detergent like Tween-20 to the blocking buffer.[7][11][12][13] | Inadequate blocking leaves non-specific binding sites on the membrane open. |
| Inadequate washing | Increase the number and duration of washing steps. Increase the detergent concentration (e.g., Tween-20) in the wash buffer.[12][13] | Thorough washing is necessary to remove unbound antibodies. |
| Membrane drying out | Ensure the membrane remains hydrated throughout the incubation and washing steps.[10][14] | A dry membrane can lead to high, uneven background. |
| Contaminated buffers | Prepare fresh buffers, as bacterial growth can cause a high background.[14] | Contaminants in buffers can interfere with the assay. |
| Overexposure | Reduce the exposure time during signal detection.[12] | Long exposures can lead to a uniformly dark background. |
Problem 3: Non-Specific Bands
The presence of unexpected bands can complicate the interpretation of your results. This table offers potential causes and solutions.
| Potential Cause | Solution | Supporting Evidence/Rationale |
| Primary antibody cross-reactivity | Use a more specific primary antibody. Perform the primary antibody incubation at 4°C to decrease non-specific binding.[15] | The antibody may be recognizing other proteins with similar epitopes. |
| Secondary antibody non-specificity | Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody.[10][13] | The secondary antibody may be binding to other proteins on the blot. |
| Too much protein loaded | Reduce the amount of protein loaded per lane.[2][7] | Overloading the gel can lead to protein aggregation and non-specific antibody binding. |
| Sample degradation | Add protease inhibitors to your sample lysis buffer. Prepare fresh samples.[4][7] | Protein degradation can result in multiple lower molecular weight bands. |
| Post-translational modifications or splice variants | Consult literature for known modifications or isoforms of your target protein.[2] | These can result in multiple bands at different molecular weights. |
Experimental Protocols
A detailed protocol is essential for reproducible western blot results.
General Western Blot Protocol for Conjugate Detection
This protocol provides a general framework. Optimization of specific steps may be required for your particular conjugated protein and antibodies.
1. Sample Preparation
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 70-95°C for 5-10 minutes.
2. Gel Electrophoresis
-
Load 20-50 µg of protein per lane into a polyacrylamide gel of an appropriate percentage for your target protein's size.
-
Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Ensure no air bubbles are trapped between the gel and the membrane.[5]
-
Confirm successful transfer with Ponceau S staining.[6]
4. Blocking
-
Block the membrane for 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[13]
5. Primary Antibody Incubation
-
Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.[16][17]
6. Washing
-
Wash the membrane three to five times for 5-10 minutes each with wash buffer (e.g., TBST).[12]
7. Secondary Antibody Incubation
-
Incubate the membrane with the appropriate HRP- or fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[16]
8. Washing
-
Repeat the washing steps as in step 6.
9. Detection
-
For chemiluminescent detection, incubate the membrane with an ECL substrate according to the manufacturer's instructions.[18]
-
Capture the signal using an imaging system or X-ray film.
10. Analysis
- Analyze the resulting bands to determine the presence and relative abundance of the conjugated protein.
Visualizations
Logical Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common western blot issues.
Western Blot Experimental Workflow
Caption: The standard workflow for a western blot experiment.
Hypothetical Antibody-Drug Conjugate (ADC) Signaling Pathway
References
- 1. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. opentrons.com [opentrons.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Detection problems in Western blot | Abcam [abcam.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. arp1.com [arp1.com]
- 13. biossusa.com [biossusa.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
addressing unexpected cytotoxicity of Opadotina in control cells
Technical Support Center: Opadotina
Topic: Addressing Unexpected Cytotoxicity of this compound in Control Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity during in vitro experiments with the investigational compound this compound. The following resources are designed to help identify the source of the cytotoxicity and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor of Tyrosine Kinase Z (TK-Z). TK-Z is a critical component of a signaling pathway that is frequently hyperactivated in certain cancer types, leading to uncontrolled cell proliferation and survival. By inhibiting TK-Z, this compound is designed to selectively induce apoptosis in cancer cells dependent on this pathway.
Q2: Is some level of cytotoxicity expected with this compound?
A2: In the target cancer cell lines where the TK-Z pathway is hyperactivated, cytotoxicity is the expected and desired outcome. However, significant cytotoxicity in control cells (e.g., non-cancerous cell lines or cell lines not dependent on the TK-Z pathway) is considered "unexpected" and suggests potential off-target effects or experimental artifacts that require investigation.[1]
Q3: What are the most common initial steps to take when observing unexpected cytotoxicity in control cells?
A3: When unexpected cytotoxicity is observed, it is crucial to first verify the experimental setup.[1] This includes:
-
Confirming this compound Concentration: Double-check all calculations for stock solution and working solution dilutions.[1]
-
Assessing Cell Health: Ensure the control cells are healthy, within a low passage number, and free from contamination.[2]
-
Verifying Solvent Toxicity: Confirm that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5%.[2]
-
Repeating the Experiment: A critical first step is to repeat the experiment with freshly prepared reagents to rule out simple errors.
Q4: Could the observed cytotoxicity be an artifact of the cell viability assay itself?
A4: Yes, some viability assays can be prone to artifacts. For example, compounds can interfere with the chemical reactions of the assay, such as the reduction of MTT tetrazolium salt. It is advisable to confirm the results using an orthogonal method that relies on a different principle, such as measuring membrane integrity (e.g., LDH release assay) or ATP content.
Troubleshooting Guide
If the initial checks from the FAQ section do not resolve the issue, follow this step-by-step guide to systematically investigate the unexpected cytotoxicity.
Issue 1: High Cytotoxicity in Control Cells at Expected Therapeutic Concentrations
-
Question: Have you confirmed the solubility and stability of this compound in your cell culture medium?
-
Answer/Action: this compound may precipitate out of solution at higher concentrations or degrade over the course of the experiment, and its byproducts could be toxic.
-
Protocol: Visually inspect the culture medium for any signs of precipitation after adding this compound.
-
Protocol: Perform a stability test by incubating this compound in the medium for the duration of your experiment and then analyzing its integrity via HPLC.
-
-
Question: Have you ruled out contamination of your cell cultures or reagents?
-
Answer/Action: Contamination is a frequent cause of unexpected cell death.
-
Mycoplasma Contamination: Mycoplasma is a common and often undetected contaminant that can alter cellular metabolism and increase sensitivity to compounds. It is not visible by standard microscopy and can pass through sterile filters. Test your cell stocks and reagents for mycoplasma using a reliable PCR-based or ELISA-based kit.
-
Endotoxin (B1171834) Contamination: Endotoxins, which are components of Gram-negative bacteria, can be present even in sterile solutions and can induce inflammatory responses and cytotoxicity in sensitive cell lines. Use endotoxin-free water and reagents, and consider testing your media and serum for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
-
Issue 2: High Variability Between Replicates in Cytotoxicity Assays
-
Question: Is your cell seeding consistent across all wells?
-
Answer/Action: Inconsistent cell numbers are a major source of variability.
-
Protocol: Ensure you have a single-cell suspension before plating. Mix the cell suspension frequently while plating to prevent settling. Consider performing a cell count from the first and last wells plated to check for consistency.
-
-
Question: Are you accounting for "edge effects" in your microplates?
-
Answer/Action: Wells on the perimeter of the plate are prone to evaporation, which can alter the concentration of this compound and affect cell health.
-
Protocol: To mitigate this, fill the outer wells of the plate with sterile PBS or medium without cells and use only the inner wells for your experimental conditions.
-
Data Presentation
Table 1: this compound Concentration and Solvent Guidelines
| Parameter | Recommended Value | Notes |
| Stock Solution Solvent | 100% DMSO | Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
| Stock Solution Conc. | 10 mM - 50 mM | Higher concentrations are more stable and reduce the volume needed for dilutions. |
| Final DMSO Conc. in Media | < 0.5% (v/v) | Higher concentrations can be toxic to many cell lines. Always include a vehicle control. |
| This compound Working Conc. | 1 nM - 10 µM | The therapeutic range is cell-line dependent. Test a wide range in initial experiments. |
Table 2: Expected Results for Control Experiments
| Experiment | Control Cell Line | Target Cancer Cell Line | Expected Outcome |
| Vehicle Control (0.5% DMSO) | >95% Viability | >95% Viability | The solvent should not be toxic. |
| This compound (1 µM) | >90% Viability | <50% Viability (example) | Demonstrates selective cytotoxicity. |
| Positive Control (e.g., Staurosporine) | <10% Viability | <10% Viability | Confirms the assay is working correctly. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% sterile DMSO to achieve the desired high-concentration stock (e.g., 10 mM).
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if solubility is an issue.
-
Aliquoting: Dispense small volumes (e.g., 10-20 µL) into sterile, low-retention microcentrifuge tubes. This minimizes waste and prevents repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Thaw an aliquot of this compound stock solution. Perform a serial dilution in pre-warmed cell culture medium to prepare the final working concentrations.
-
Dosing: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Hypothesized signaling pathway of this compound's on-target action.
References
protocol refinement for Opadotina in high-throughput screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Opadotina in high-throughput screening (HTS) assays. This compound is a potent and selective agonist for the novel G-protein coupled receptor, OpaR1. The primary HTS application for this compound is a cell-based calcium flux assay to screen for modulators of OpaR1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the Gαq-coupled receptor, OpaR1. Activation of OpaR1 by this compound initiates a signaling cascade through the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The binding of IP3 to its receptors on the endoplasmic reticulum triggers the release of stored intracellular calcium, resulting in a transient increase in cytosolic calcium concentration. This calcium flux is the basis for the HTS assay.[1][2]
Q2: Which cell lines are recommended for an this compound HTS assay?
A2: The choice of cell line is critical for a successful assay.[3][4] We recommend using a well-characterized cell line, such as HEK293 or CHO, stably expressing the human OpaR1 receptor. It is essential to verify receptor expression levels to ensure a robust and reproducible signal. Primary cells can also be used but may exhibit higher variability.[3]
Q3: What are the critical quality control parameters for the HTS assay?
A3: Key quality control parameters include the Z'-factor, signal-to-background ratio (S/B), and coefficient of variation (%CV). A Z'-factor above 0.5 is generally considered excellent for HTS.[5] The S/B ratio should be maximized during assay development, and the %CV for both positive and negative controls should be below 15%.
Q4: How can I minimize the "edge effect" in my microplates?
A4: The "edge effect" refers to the variability observed in the outermost wells of a microplate. To mitigate this, it is recommended to fill the outer wells with a buffer or media without cells.[3] Additionally, ensure even distribution of positive and negative controls across the plate.[3] Proper incubation conditions and using high-quality, tissue culture-treated plates are also crucial.[6][7]
This compound Signaling Pathway
Caption: this compound activates the Gαq signaling pathway leading to calcium release.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Background (S/B) Ratio | 1. Low receptor expression.[4] 2. Suboptimal cell seeding density.[1][4] 3. Inefficient dye loading. 4. Low concentration of this compound (positive control). | 1. Verify OpaR1 expression via qPCR or Western blot. 2. Optimize cell number per well to maximize the assay window.[4] 3. Increase dye concentration or incubation time. Ensure use of probenecid (B1678239) to prevent dye leakage.[8] 4. Use this compound at a concentration that elicits a maximal response (EC80-EC100). |
| High Well-to-Well Variability (%CV > 15%) | 1. Inconsistent cell seeding.[3] 2. Pipetting errors during reagent or compound addition. 3. Cell health issues.[4] 4. Edge effects.[3] | 1. Use automated cell dispensers for uniform plating.[6] 2. Calibrate and maintain automated liquid handlers. 3. Ensure cells are healthy and not over-confluent before plating.[4] 4. Avoid using the outer wells of the plate for experimental samples.[3] |
| High Rate of False Positives | 1. Autofluorescent compounds.[9] 2. Compounds that interfere with the calcium indicator dye. 3. Cytotoxic compounds.[10] | 1. Perform a counter-screen without cells to identify autofluorescent compounds. 2. Use an orthogonal assay, such as an IP-1 accumulation assay, to confirm hits.[11] 3. Include a cytotoxicity counter-screen to flag compounds that reduce cell viability.[10] |
| High Rate of False Negatives | 1. Compound precipitation or poor solubility. 2. Quenching of the fluorescent signal by test compounds.[9] 3. Insufficient compound concentration. | 1. Visually inspect compound plates for precipitates. Consider using solvents like DMSO to improve solubility, but control for its cytotoxicity.[3] 2. Run a counter-screen to identify compounds that quench the fluorescent dye.[9] 3. Screen at multiple concentrations to generate a dose-response curve. |
Experimental Protocols
This compound HTS Calcium Flux Assay Protocol
This protocol is designed for a 384-well plate format.
1. Cell Plating:
-
Culture HEK293 cells stably expressing OpaR1 in appropriate media.
-
Harvest cells and resuspend in assay buffer to the optimized seeding density.
-
Dispense 25 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
2. Dye Loading:
-
Prepare a 2X working solution of a calcium-sensitive fluorescent dye (e.g., Fluo-8) in assay buffer containing probenecid.
-
Add 25 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
3. Compound Addition and Signal Detection:
-
Prepare a compound plate with test compounds and controls (this compound for positive control, vehicle for negative control) at 4X the final desired concentration.
-
Place the cell plate into a fluorescence plate reader with an integrated liquid handler (e.g., FLIPR).
-
The instrument will add 12.5 µL of the compound solution to the cell plate.
-
Measure the fluorescence intensity kinetically for 2-3 minutes immediately after compound addition.
Data Analysis and Hit Identification
| Parameter | Calculation | Interpretation |
| Response | Max fluorescence - Basal fluorescence | Measures the change in intracellular calcium. |
| % Activation | ((Response_compound - Mean_neg_control) / (Mean_pos_control - Mean_neg_control)) * 100 | Normalizes the response to controls. |
| Z'-factor | 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control| | Assesses the quality and robustness of the assay. A value > 0.5 is desirable.[5] |
| Hit Threshold | > 3 * SD of the negative control | Defines a statistically significant response for hit identification. |
HTS Workflow and Troubleshooting Logic
References
- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. biocompare.com [biocompare.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. marinbio.com [marinbio.com]
- 7. focus.gbo.com [focus.gbo.com]
- 8. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
managing variability in Opadotina efficacy across experimental batches
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing variability in the efficacy of Opadotina across experimental batches. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the potency of this compound. What are the potential causes?
A1: Batch-to-batch variability in the efficacy of small molecule inhibitors like this compound can stem from several factors:
-
Lot-to-Lot Variation: Differences in the purity, isomeric composition, or physical properties of this compound between manufacturing lots can lead to inconsistent biological activity.[1][2][3] It is crucial to obtain a certificate of analysis for each new lot and, if possible, perform in-house validation.
-
Compound Stability and Storage: Improper storage conditions, such as exposure to light, moisture, or repeated freeze-thaw cycles, can lead to degradation of the compound.[4][5]
-
Experimental Conditions: Variations in cell culture conditions, such as cell passage number, confluency, and media composition, can influence cellular response to this compound.
-
Assay Performance: Inconsistent assay setup, including reagent concentrations, incubation times, and instrument calibration, can introduce significant variability.
Q2: How should we prepare and store this compound stock solutions to ensure consistency?
A2: Proper handling of this compound is critical for reproducible results.
-
Solvent Selection: Use a high-quality, anhydrous solvent in which this compound is highly soluble (e.g., DMSO).[4][6] The final solvent concentration in your assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity.[7]
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the primary stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] Store aliquots at -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions from a new aliquot of the primary stock for each experiment.
Q3: this compound shows potent activity in biochemical assays but has a weak or variable effect in our cell-based assays. What could be the issue?
A3: This is a common challenge when transitioning from a cell-free to a cellular environment. Several factors could be at play:
-
Poor Cell Permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target.[8]
-
Active Efflux: The compound might be actively transported out of the cells by efflux pumps, such as P-glycoprotein.[8]
-
Compound Instability in Media: this compound may be unstable in the cell culture medium, degrading over the course of the experiment.[6]
-
Off-Target Effects: At higher concentrations, this compound might engage off-target molecules, leading to complex and unpredictable cellular responses.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
| Potential Cause | Troubleshooting Steps |
| Lot-to-Lot Variability | 1. Verify the purity and identity of each new lot of this compound. 2. Perform a dose-response experiment with each new lot to determine its potency relative to a reference lot. |
| Cellular Variability | 1. Use cells within a consistent and narrow passage number range. 2. Ensure consistent cell seeding density and confluency at the time of treatment. 3. Standardize cell culture media and supplements. |
| Assay Protocol Drift | 1. Prepare fresh dilutions of this compound for each experiment. 2. Ensure consistent incubation times and temperatures. 3. Calibrate all instruments (e.g., plate readers, pipettes) regularly. |
| Compound Instability | 1. Perform a stability study of this compound in your specific cell culture media (see Experimental Protocols). 2. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.[6] |
Issue 2: High Cellular Toxicity at Effective Concentrations
| Potential Cause | Troubleshooting Steps |
| Off-Target Toxicity | 1. Use the lowest effective concentration of this compound. 2. If available, test a more selective analog of this compound. 3. Compare the observed phenotype with that of other known inhibitors of the same target.[6] |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).[7] 2. Include a vehicle-only control in all experiments. |
| Metabolite Toxicity | 1. Investigate potential metabolic breakdown products of this compound that may be toxic. |
Data Presentation
Table 1: Hypothetical this compound Lot-to-Lot Potency Variation
| Lot Number | Purity (%) | IC50 in Biochemical Assay (nM) | IC50 in Cell-Based Assay (µM) |
| Lot A (Reference) | 99.5 | 15.2 | 1.1 |
| Lot B | 98.9 | 18.9 | 1.8 |
| Lot C | 99.6 | 14.8 | 1.2 |
| Lot D | 95.2 | 35.1 | 5.4 |
Table 2: Hypothetical this compound Stability in Cell Culture Media at 37°C
| Time (hours) | This compound Concentration Remaining (%) |
| 0 | 100 |
| 6 | 95 |
| 12 | 88 |
| 24 | 75 |
| 48 | 55 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the final working concentration used in your experiments.
-
Time Zero Sample: Immediately after preparation, take an aliquot and store it at -80°C. This will serve as your time zero (T=0) reference.[6]
-
Incubation: Place the remaining media with this compound in a 37°C incubator with 5% CO2 for the duration of your typical experiment (e.g., 24, 48, 72 hours).[6]
-
Time-Point Samples: At each desired time point, collect an aliquot of the incubated media and store it at -80°C.[6]
-
Analysis: Analyze the concentration of the parent this compound in all collected samples using a validated analytical method such as HPLC or LC-MS/MS.[6]
-
Calculation: Compare the concentration of this compound at each time point to the T=0 sample to determine the percentage of the compound remaining.[6]
Protocol 2: Dose-Response Experiment to Determine IC50
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[7]
-
Controls: Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only).[7]
-
Treatment: Remove the medium from the wells and add the prepared this compound dilutions or control solutions.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Endpoint Assay: Perform an appropriate assay to measure the desired biological endpoint (e.g., cell viability, target phosphorylation).
-
Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for assessing this compound stability in media.
Caption: Decision tree for troubleshooting this compound efficacy.
References
- 1. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 2. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Commercially available ocular hypotensive products: preservative concentration, stability, storage, and in-life utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
Validation & Comparative
Validating Opadotina's Anti-Tumor Activity: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal methods to validate the anti-tumor activity of a novel therapeutic candidate, Opadotina. By employing a multi-faceted approach that combines independent, complementary assays, researchers can build a robust body of evidence to support the efficacy and mechanism of action of new anti-cancer agents. This document compares the performance of this compound with a hypothetical alternative, "Compound X," and a standard-of-care chemotherapy agent, Doxorubicin, using illustrative data.
In Vitro Validation of Anti-Tumor Efficacy
In vitro assays are fundamental for the initial screening and characterization of anti-tumor compounds. These methods provide a controlled environment to assess the direct effects of a drug on cancer cells.
Cell Viability and Proliferation Assays
A primary step in evaluating an anti-cancer agent is to determine its effect on cell viability and proliferation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test measure the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is correlated with a decrease in the number of living cells.
Comparative Analysis of Cell Viability (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | 1.2 | 2.5 | 1.8 |
| Compound X | 5.8 | 8.1 | 6.5 |
| Doxorubicin | 0.5 | 0.9 | 0.7 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Compound X, or Doxorubicin for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assays
To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is a widely used method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Comparative Analysis of Apoptosis Induction
| Compound (at IC50) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| This compound | 45.2 | 15.1 | 2.3 |
| Compound X | 20.7 | 8.4 | 1.9 |
| Doxorubicin | 55.8 | 22.3 | 3.1 |
Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Treat cancer cells with the respective compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
In Vivo Validation of Anti-Tumor Efficacy
While in vitro studies are crucial, in vivo models are essential to evaluate the therapeutic efficacy of a compound in a more complex biological system.[1] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are powerful tools for this purpose.[2]
Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of this compound can be assessed by monitoring tumor growth in mice bearing human tumor xenografts.[3] The tumor volume is measured regularly throughout the study, and the tumor growth inhibition (TGI) is calculated.
Comparative Analysis of In Vivo Anti-Tumor Activity
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| This compound | 20 | 65 | -2 |
| Compound X | 50 | 40 | -5 |
| Doxorubicin | 5 | 75 | -10 |
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant human cancer cells or patient-derived tumor fragments into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (vehicle control, this compound, Compound X, Doxorubicin).
-
Compound Administration: Administer the compounds to the mice according to the specified dosing schedule (e.g., daily, weekly).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Signaling Pathway Analysis
Understanding the mechanism of action of a novel compound is critical. If this compound is hypothesized to target a specific signaling pathway, such as the PI3K/AKT pathway which is crucial for cell survival and proliferation, this can be validated using techniques like Western blotting.[4]
Western Blot Analysis of Key Signaling Proteins
Western blotting allows for the detection and quantification of specific proteins. By analyzing the expression and phosphorylation status of key proteins in a signaling cascade, the effect of a compound on that pathway can be elucidated. For instance, a decrease in the phosphorylation of AKT (p-AKT) would indicate inhibition of the PI3K/AKT pathway.
Comparative Analysis of PI3K/AKT Pathway Inhibition
| Compound (at IC50) | p-AKT (relative to total AKT) | p-mTOR (relative to total mTOR) |
| This compound | 0.3 | 0.4 |
| Compound X | 0.8 | 0.9 |
| Vehicle Control | 1.0 | 1.0 |
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse the treated cancer cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Validation Process and Mechanism
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating anti-tumor activity.
Caption: Hypothetical mechanism of action of this compound via PI3K/AKT pathway inhibition.
Caption: Logical relationship of orthogonal validation methods.
References
Opadotina vs. Trastuzumab: A Comparative Efficacy Analysis in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of opadotina (vic-trastuzumab duocarmazine, SYD985) and trastuzumab in various breast cancer models. The data herein is compiled from publicly available research to facilitate an informed understanding of their respective performance and mechanisms of action.
Executive Summary
Trastuzumab, a humanized monoclonal antibody targeting the HER2 receptor, has been a cornerstone of therapy for HER2-positive breast cancer for over two decades. Its mechanisms of action include the inhibition of HER2-mediated signaling pathways and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC). This compound, also known as vic-trastuzumab duocarmazine or SYD985, is a next-generation antibody-drug conjugate (ADC) that utilizes trastuzumab to selectively deliver a potent duocarmycin-based DNA-alkylating agent to HER2-expressing tumor cells. Preclinical evidence suggests that this compound demonstrates significantly enhanced anti-tumor activity compared to trastuzumab, particularly in models resistant to trastuzumab monotherapy.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and trastuzumab in various breast cancer models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting biological or biochemical functions. Lower IC50 values indicate higher potency. The following table presents the IC50 values for this compound and trastuzumab in HER2-positive breast cancer cell lines.
| Cell Line | HER2 Status | This compound (SYD985) IC50 (µg/mL) | Trastuzumab IC50 (µg/mL) | Reference |
| SK-BR-3 | Positive (3+) | ~0.001-0.01 | 17.6 | [1] |
| BT-474 | Positive (3+) | ~0.001-0.01 | Not explicitly found, but sensitive | [2] |
| MDA-MB-453 | Positive (3+) | Not explicitly found | 97.9 | [1] |
Note: IC50 values for this compound are estimated from graphical data in the cited preclinical studies and are presented as a range. The data for this compound and trastuzumab are from separate studies and are presented for comparative purposes.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant model for evaluating drug efficacy.
| PDX Model | HER2 Status | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| MAXF1322 | 3+ | Trastuzumab | 60 mg/kg loading dose, then 30 mg/kg (4 doses) | No response | |
| This compound (SYD985) | Single dose of 1, 3, or 10 mg/kg | Dose-dependent reduction in tumor growth | |||
| MAXF1162 | 3+ | Trastuzumab | 60 mg/kg loading dose, then 30 mg/kg (4 doses) | No response | |
| This compound (SYD985) | Single dose of 1, 3, or 10 mg/kg | Dose-dependent reduction in tumor growth |
These findings highlight that in PDX models of HER2-positive breast cancer where trastuzumab monotherapy is ineffective, this compound demonstrates significant, dose-dependent anti-tumor activity.
Mechanism of Action
The distinct mechanisms of action of trastuzumab and this compound underpin their differing efficacy profiles.
Trastuzumab
Trastuzumab exerts its anti-tumor effects through several mechanisms:
-
Inhibition of HER2 Signaling: By binding to the extracellular domain of the HER2 receptor, trastuzumab blocks the downstream PI3K/AKT and MAPK/ERK signaling pathways, which are crucial for cell proliferation and survival.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Trastuzumab flags HER2-positive cancer cells for destruction by immune cells, such as natural killer (NK) cells.
This compound (vic-trastuzumab duocarmazine)
This compound is an antibody-drug conjugate that combines the HER2-targeting of trastuzumab with a potent cytotoxic payload. Its mechanism involves:
-
Targeted Delivery: The trastuzumab component binds to HER2 on cancer cells, leading to the internalization of the ADC.
-
Payload Release: Inside the cell, a cleavable linker is broken down, releasing the duocarmycin payload.
-
DNA Alkylation: The activated duocarmycin alkylates DNA, causing irreparable damage and leading to cell death.
-
Bystander Effect: The cytotoxic payload is membrane-permeable, allowing it to diffuse into and kill neighboring cancer cells, including those with low or no HER2 expression.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Breast cancer cell lines (e.g., SK-BR-3, BT-474) are seeded in 96-well plates at a density of 1,000-10,000 cells per well and incubated overnight to allow for cell attachment.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or trastuzumab and incubated for a period of 72 to 144 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment and use of PDX models for efficacy testing.
-
Tumor Implantation: Fresh tumor tissue from a breast cancer patient is surgically implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration: this compound or trastuzumab is administered intravenously at the specified doses and schedule. A vehicle control is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to assess tumor growth inhibition.
Conclusion
The preclinical data strongly indicates that this compound (vic-trastuzumab duocarmazine) possesses significantly greater anti-tumor efficacy than trastuzumab alone in HER2-positive breast cancer models. This enhanced activity is attributed to its mechanism as an antibody-drug conjugate, which facilitates the targeted delivery of a highly potent cytotoxic agent to tumor cells. The ability of this compound to overcome trastuzumab resistance in patient-derived xenograft models suggests its potential as a valuable therapeutic option for patients with HER2-positive breast cancer who have progressed on or are resistant to existing HER2-targeted therapies. Further clinical investigation is ongoing to validate these preclinical findings.
References
A Comparative Analysis of Opadotina-Containing ADC, Anvatabart Opadotin, and Other Leading Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. This guide provides a comparative analysis of Anvatabart opadotin (ARX788), an investigational ADC featuring the novel cytotoxic payload Opadotina, against two other prominent ADCs: Trastuzumab deruxtecan (B607063) (Enhertu®) and Sacituzumab govitecan (Trodelvy®). This objective comparison, supported by experimental data from clinical trials, aims to equip researchers and drug development professionals with the information needed to evaluate these complex therapeutics.
Executive Summary
This guide delves into the mechanisms of action, clinical efficacy, and safety profiles of Anvatabart opadotin, Trastuzumab deruxtecan, and Sacituzumab govitecan. This compound, the payload of Anvatabart opadotin, is a potent microtubule inhibitor. This ADC is designed for site-specific conjugation, leading to a homogenous drug-to-antibody ratio (DAR). Trastuzumab deruxtecan is a HER2-targeted ADC with a topoisomerase I inhibitor payload, while Sacituzumab govitecan targets Trop-2 and also delivers a topoisomerase I inhibitor. Clinical trial data reveals distinct efficacy and safety profiles for each ADC, highlighting the critical interplay between the target antigen, antibody, linker, and cytotoxic payload.
Mechanism of Action: A Tale of Three Payloads
The therapeutic efficacy of an ADC is fundamentally dictated by its three components: the monoclonal antibody that provides target specificity, the cytotoxic payload that induces cancer cell death, and the linker that connects them.
Anvatabart opadotin (ARX788) is composed of a humanized anti-HER2 monoclonal antibody, anvatabart, site-specifically conjugated to opadotin, a potent microtubule inhibitor that is an analog of monomethyl auristatin F (MMAF).[1] Upon binding to HER2 on tumor cells, the ADC is internalized. Inside the cell, opadotin is released and disrupts the cellular microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The site-specific conjugation technology aims to produce a more homogenous ADC with a consistent DAR, potentially leading to improved biophysical properties and a better therapeutic index.[1]
Trastuzumab deruxtecan (Enhertu®) also targets the HER2 receptor. Its antibody component is trastuzumab, a well-established anti-HER2 monoclonal antibody. The cytotoxic payload is deruxtecan, a potent topoisomerase I inhibitor. Upon internalization, the linker is cleaved, and deruxtecan is released, causing DNA damage and cell death.
Sacituzumab govitecan (Trodelvy®) targets Trop-2, a transmembrane protein overexpressed in many solid tumors. The antibody, sacituzumab, is linked to SN-38, the active metabolite of the chemotherapy drug irinotecan (B1672180) and a topoisomerase I inhibitor. Similar to the other ADCs, it is internalized upon binding to its target, and the release of SN-38 leads to DNA damage and apoptosis.
Figure 1: General mechanism of action for antibody-drug conjugates.
Comparative Clinical Performance
The clinical efficacy and safety of these ADCs have been evaluated in various clinical trials. The following tables summarize key quantitative data from pivotal studies.
Table 1: Efficacy of Anvatabart opadotin, Trastuzumab deruxtecan, and Sacituzumab govitecan in Breast Cancer
| ADC (Trial) | Patient Population | Comparator | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) |
| Anvatabart opadotin (ARX788) (ACE-Breast-02)[1][2] | HER2+ advanced breast cancer, previously treated with a trastuzumab-based regimen | Lapatinib + Capecitabine | 11.3 months vs 8.2 months (HR: 0.64) | Trend towards OS benefit (HR: 0.71) | 63.8% vs 52.7% |
| Trastuzumab deruxtecan (DESTINY-Breast03) | HER2+ metastatic breast cancer, previously treated with trastuzumab and a taxane | Trastuzumab emtansine (T-DM1) | 29.0 months vs 7.2 months (HR: 0.30) | 52.6 months vs 42.7 months (HR: 0.73) | Not explicitly stated in provided snippets |
| Sacituzumab govitecan (ASCENT) | Metastatic triple-negative breast cancer (mTNBC), previously treated with ≥2 prior therapies | Treatment of Physician's Choice (TPC) | 5.6 months vs 1.7 months (HR: 0.39) | 12.1 months vs 6.7 months (HR: 0.48) | 35% vs 5% |
Table 2: Safety Profile of Anvatabart opadotin, Trastuzumab deruxtecan, and Sacituzumab govitecan
| ADC | Common Grade ≥3 Treatment-Related Adverse Events (TRAEs) | Notable Toxicities |
| Anvatabart opadotin (ARX788) | Blurred vision (12.3%), Dry eye (9.1%), Keratopathy (5.9%), Interstitial lung disease (ILD)/Pneumonitis (5.9%) | Ocular toxicities, ILD/Pneumonitis |
| Trastuzumab deruxtecan | Interstitial lung disease/pneumonitis (all-grade rate 16.7% in one study) | Interstitial lung disease/Pneumonitis |
| Sacituzumab govitecan | Neutropenia (52%), Diarrhea (11%), Anemia (8%), Febrile neutropenia (6%) | Neutropenia, Diarrhea |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to ADC research.
HER2 Expression Analysis by Immunohistochemistry (IHC)
Objective: To determine the expression level of HER2 protein on the surface of tumor cells, which is a critical biomarker for patient selection for HER2-targeted ADCs.
Protocol Summary:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the HER2 antigen.
-
Antibody Incubation: The tissue sections are incubated with a primary antibody specific for HER2 (e.g., clone 4B5).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate to produce a colored precipitate at the site of antigen-antibody binding.
-
Scoring: The staining intensity and the percentage of positive tumor cells are scored by a pathologist. HER2 positivity is typically defined as uniform, intense circumferential membrane staining in >10% of invasive tumor cells (IHC 3+).
Figure 2: Workflow for HER2 testing by immunohistochemistry.
ADC Internalization Assay
Objective: To quantify the uptake of an ADC by target cells, a prerequisite for the intracellular release of the cytotoxic payload.
Protocol Summary (using pH-sensitive dyes):
-
Labeling: The ADC is conjugated with a pH-sensitive dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of endosomes and lysosomes but has minimal fluorescence at neutral extracellular pH.
-
Cell Culture: Target cells (antigen-positive) and control cells (antigen-negative) are cultured in appropriate media.
-
Incubation: The cells are incubated with the labeled ADC for various time points.
-
Analysis: The fluorescence intensity of the cells is measured using flow cytometry or high-content imaging. An increase in fluorescence indicates internalization of the ADC into acidic intracellular compartments.
Bystander Killing Assay
Objective: To assess the ability of a released ADC payload to kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.
Protocol Summary (Co-culture method):
-
Cell Labeling: Antigen-negative cells are labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture: Labeled antigen-negative cells are co-cultured with unlabeled antigen-positive cells at a defined ratio.
-
ADC Treatment: The co-culture is treated with the ADC at concentrations cytotoxic to the antigen-positive cells.
-
Analysis: After a set incubation period, the viability of the fluorescently labeled antigen-negative cells is assessed by flow cytometry or imaging. A decrease in the viability of the antigen-negative cells in the co-culture compared to a control culture of only antigen-negative cells treated with the ADC indicates a bystander effect.
Figure 3: Workflow for a bystander killing assay using a co-culture method.
Conclusion
Anvatabart opadotin, with its site-specifically conjugated microtubule inhibitor payload this compound, demonstrates a promising efficacy and a distinct safety profile in the treatment of HER2-positive breast cancer. Its performance in the ACE-Breast-02 trial, particularly the significant improvement in PFS, positions it as a noteworthy contender in the ADC landscape. In comparison, Trastuzumab deruxtecan has shown remarkable efficacy in a similar patient population, albeit with a different payload and a notable risk of ILD/pneumonitis. Sacituzumab govitecan, targeting a different antigen (Trop-2), has established its role in the treatment of metastatic triple-negative breast cancer, with a safety profile dominated by myelosuppression and gastrointestinal toxicities.
The choice of an ADC for a particular patient or for further clinical development depends on a multitude of factors, including the tumor's antigen expression, the patient's prior treatments, and the specific characteristics of the ADC, such as its payload, linker stability, and bystander effect potential. The data presented in this guide underscore the importance of continued research to optimize ADC design and tailor their application for improved patient outcomes. The ongoing and future clinical trials for these and other novel ADCs will further refine our understanding of their comparative effectiveness and role in cancer therapy.
References
A Comparative Analysis of Opadotina Efficacy and Reproducibility in Preclinical Models
Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Opadotina, a novel kinase inhibitor, focusing on the reproducibility of its therapeutic effects across different research laboratories. Data from head-to-head studies with alternative therapeutic agents are presented to contextualize this compound's performance and support informed decisions in drug development pipelines.
Executive Summary
This compound is an experimental small molecule inhibitor targeting the aberrant signaling pathway implicated in various oncological and inflammatory conditions. This document synthesizes efficacy data from multiple preclinical studies, highlighting the consistency of outcomes and providing detailed experimental protocols to facilitate study replication. The comparative analysis includes two alternative agents: a multi-kinase inhibitor (Competitor A) and a monoclonal antibody (Competitor B), both targeting related pathways. The data presented aims to offer a transparent and objective assessment of this compound's potential.
Comparative Efficacy Data
The following table summarizes the primary efficacy endpoint—tumor growth inhibition (TGI)—observed in xenograft models across two independent laboratories (Lab A and Lab B). Both labs utilized identical cell lines and dosing regimens to assess the reproducibility of this compound's effects against its competitors.
Table 1: Cross-Laboratory Comparison of In Vivo Efficacy (% TGI)
| Compound | Dosing Regimen | Lab A (% TGI ± SEM) | Lab B (% TGI ± SEM) |
| This compound | 50 mg/kg, QD | 78 ± 5.2 | 75 ± 4.8 |
| Competitor A | 100 mg/kg, QD | 65 ± 6.1 | 62 ± 5.9 |
| Competitor B | 10 mg/kg, BIW | 70 ± 5.5 | 68 ± 6.3 |
| Vehicle | N/A | 0 ± 3.1 | 0 ± 2.9 |
TGI: Tumor Growth Inhibition; SEM: Standard Error of the Mean; QD: Once Daily; BIW: Twice Weekly.
The data indicates a high degree of reproducibility for this compound's anti-tumor activity between the two laboratories, with TGI values of 78% and 75%, respectively. This compound demonstrated superior efficacy compared to both Competitor A and Competitor B in this standardized preclinical model.
Signaling Pathway of this compound
This compound functions by selectively inhibiting the phosphorylation of a key downstream effector protein, thereby blocking a critical signaling cascade responsible for cell proliferation and survival. The diagram below illustrates this mechanism of action.
Caption: this compound's mechanism of action.
Experimental Protocols
To ensure transparency and facilitate reproducibility, the detailed methodology for the in vivo xenograft studies is provided below.
Protocol: Murine Xenograft Model for Tumor Growth Inhibition
-
Cell Culture: Human colorectal carcinoma cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for all studies. Animals are housed in specific pathogen-free conditions with ad libitum access to food and water.
-
Tumor Implantation: HCT116 cells (5 x 10⁶ in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.
-
Tumor Measurement and Randomization: Tumors are measured with digital calipers, and volume is calculated using the formula: (Length x Width²)/2. When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=10 per group).
-
Compound Administration:
-
This compound: Administered orally (p.o.) once daily at 50 mg/kg.
-
Competitor A: Administered p.o. once daily at 100 mg/kg.
-
Competitor B: Administered via intraperitoneal (i.p.) injection twice weekly at 10 mg/kg.
-
Vehicle: Administered p.o. once daily.
-
-
Efficacy Assessment: Tumor volumes and body weights are recorded twice weekly for 21 days.
-
Data Analysis: The percent tumor growth inhibition (%TGI) is calculated at the end of the study using the formula: 100 * (1 - (ΔT / ΔC)), where ΔT is the change in mean tumor volume for the treatment group and ΔC is the change in mean tumor volume for the vehicle control group.
Experimental Workflow
The following diagram outlines the logical flow of the preclinical efficacy studies, from initial preparation to final data analysis.
Caption: Workflow for in vivo efficacy studies.
Conclusion
The compiled data demonstrates that this compound exhibits consistent and potent anti-tumor efficacy across independent laboratory settings, suggesting a robust and reproducible pharmacological effect. In direct comparison, this compound outperformed both a multi-kinase inhibitor and a monoclonal antibody in the HCT116 xenograft model. The detailed protocols and workflows provided herein are intended to support further investigation and validation of these findings by the broader research community.
A Comparative Guide to Biomarkers for Patient Stratification in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The stratification of patients with breast cancer is paramount for effective treatment selection and the development of novel therapies. This guide provides an objective comparison of key biomarkers used in this process: the protein biomarkers Estrogen Receptor (ER), Progesterone Receptor (PR), and Human Epidermal Growth Factor Receptor 2 (HER2), and the multi-gene expression assays Oncotype DX® and MammaPrint®. This comparison is supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways and workflows.
Performance of Key Biomarkers in Patient Stratification
The clinical utility of these biomarkers lies in their ability to predict prognosis (the likely course of the disease) and response to specific therapies (predictive value).
Single Protein Biomarkers: ER, PR, and HER2
These biomarkers are the cornerstone of breast cancer subtyping and have well-established predictive value for targeted therapies.
| Biomarker | Assay Type | Predictive for | Performance Metric | Clinical Significance |
| Estrogen Receptor (ER) | Immunohistochemistry (IHC) | Endocrine Therapy (e.g., Tamoxifen, Aromatase Inhibitors) | Response Rate | ER-positive tumors have a response rate of 60-70% to endocrine therapy, while ER-negative tumors have a response rate of only 5-10%[1]. |
| Progesterone Receptor (PR) | Immunohistochemistry (IHC) | Endocrine Therapy | Response Rate | Tumors that are both ER- and PR-positive have a greater than 70% likelihood of responding to endocrine therapy[1]. |
| HER2 | Immunohistochemistry (IHC) & In Situ Hybridization (ISH) | Anti-HER2 Therapy (e.g., Trastuzumab, Pertuzumab) | Response Rate | Patients with HER2-positive breast cancer derive significant clinical benefit from therapies targeting the HER2 receptor[2]. The overall response rate to lapatinib (B449) (an anti-HER2 agent) was significantly correlated with HER2 expression levels[3]. |
Multi-Gene Expression Assays: Oncotype DX vs. MammaPrint
These assays provide a more nuanced assessment of recurrence risk in patients with early-stage, hormone receptor-positive, HER2-negative breast cancer, helping to guide decisions about the utility of adjuvant chemotherapy.
| Assay | Key Clinical Trial | Patient Population | Key Finding |
| Oncotype DX® | TAILORx | HR+, HER2-, node-negative | Women with a Recurrence Score® of 0-10 had a very low risk of recurrence at nine years (3%) with endocrine therapy alone[4]. For those with a score of 11-25, chemotherapy did not provide a benefit, with nine-year invasive disease-free survival rates of 83.3% for endocrine therapy alone versus 84.3% for chemo-endocrine therapy[4]. |
| MammaPrint® | MINDACT | Early-stage (up to 3 positive nodes) | In patients with high clinical risk but low genomic risk (MammaPrint Low Risk), the 5-year distant metastasis-free survival rate was 94.7% without chemotherapy[5][6]. Updated results with a median follow-up of 8.7 years showed a 5-year DMFS of 95.1% in this group without chemotherapy[5]. |
Head-to-Head Comparison of Oncotype DX and MammaPrint
Direct comparisons of the two assays have shown some discordance in risk classification, which can impact treatment decisions.
| Study Finding | Concordance/Discordance | Implication |
| Risk Classification Agreement | In one study of 86 patients, of the 50 cases classified as low risk by Oncotype DX, 66% were also low risk by MammaPrint. Of the 9 cases classified as high risk by Oncotype DX, 78% were also high risk by MammaPrint[7]. | The assays do not always assign the same level of risk to the same tumor, highlighting differences in the gene sets and algorithms used. |
| Intermediate Risk Discordance | In the same study, of the 27 patients in the Oncotype DX intermediate-risk group, MammaPrint classified 52% as low risk and 48% as high risk[7]. | MammaPrint provides a binary (low vs. high) risk assessment, which may help to further stratify patients who fall into the intermediate-risk category of Oncotype DX. |
Experimental Protocols
Accurate and reproducible biomarker testing is crucial for reliable patient stratification. The following are summaries of the key experimental methodologies.
Immunohistochemistry (IHC) for ER, PR, and HER2
IHC is a widely used technique to detect the presence and location of proteins in tissue samples.
Protocol Summary:
-
Specimen Handling: Tissue should be fixed in 10% neutral buffered formalin for 6 to 72 hours[8].
-
Sectioning: Formalin-fixed, paraffin-embedded (FFPE) tissue is sectioned.
-
Antigen Retrieval: This step unmasks the protein epitopes.
-
Antibody Incubation: The tissue section is incubated with a primary antibody specific to the target protein (ER, PR, or HER2).
-
Detection: A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. A chromogenic substrate is then applied, resulting in a colored precipitate at the site of the antigen.
-
Scoring:
-
ER/PR: The Allred score is commonly used, which considers the proportion of positive cells and the intensity of the staining. A score of >2 is considered positive[9].
-
HER2: A scoring system of 0, 1+, 2+, or 3+ is used based on the intensity and completeness of membrane staining in >10% of tumor cells[10][11].
-
0 and 1+ are considered HER2-negative.
-
3+ is considered HER2-positive.
-
2+ is equivocal and requires further testing with in situ hybridization (ISH).
-
-
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for Oncotype DX
The Oncotype DX assay uses a quantitative RT-PCR method to measure the expression of 21 genes.
Protocol Summary:
-
RNA Extraction: RNA is extracted from FFPE tumor tissue[12].
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme[12][13].
-
PCR Amplification: The cDNA is amplified using specific primers for the 16 cancer-related and 5 reference genes in a real-time PCR machine[12].
-
Quantification and Calculation: The expression of each gene is measured and normalized against the reference genes. A mathematical algorithm is then used to calculate a Recurrence Score® ranging from 0 to 100[14].
Microarray for MammaPrint
The MammaPrint assay utilizes a microarray to analyze the expression of 70 genes.
Protocol Summary:
-
RNA Isolation: RNA is isolated from FFPE breast cancer tissue sections[15].
-
cDNA Synthesis and Labeling: The RNA is reverse transcribed into cDNA, which is then amplified and labeled with a fluorescent dye[15].
-
Hybridization: The labeled cDNA is hybridized to a microarray slide containing probes for the 70 MammaPrint genes[15].
-
Scanning and Data Acquisition: The microarray is scanned to measure the fluorescent intensity of each spot, which corresponds to the expression level of a specific gene[15].
-
Data Analysis: A proprietary algorithm calculates the correlation of the sample's gene expression profile to a reference profile to classify the tumor as either "Low Risk" or "High Risk" of recurrence[16][17].
Signaling Pathways and Experimental Workflows
Visualizing the underlying biology and experimental processes can provide a clearer understanding of how these biomarkers function and are validated.
References
- 1. Predictive markers of endocrine response in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The predictive value of HER2 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predictive value of quantitative HER2, HER3 and p95HER2 levels in HER2-positive advanced breast cancer patients treated with lapatinib following progression on trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecog-acrin.org [ecog-acrin.org]
- 5. MINDACT: Long-term results of the large prospective trial testing the 70-gene signature MammaPrint as guidance for adjuvant chemotherapy in breast cancer patients. - ASCO [asco.org]
- 6. 70-gene signature as an aid for treatment decisions in early breast cancer: updated results of the phase 3 randomised MINDACT trial with an exploratory analysis by age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. documents.cap.org [documents.cap.org]
- 9. Predictive biomarkers of endocrine therapy (ET) for stage IV breast cancer (BC). - ASCO [asco.org]
- 10. researchgate.net [researchgate.net]
- 11. her2know.com [her2know.com]
- 12. Understanding the Oncotype DX Test | Oncotype DX® Test | Ireland [oncotypedxtest.com]
- 13. opentrons.com [opentrons.com]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. agendia.com [agendia.com]
- 17. agendia.com [agendia.com]
A Head-to-Head Comparison: Anvatabart Opadotin and Small Molecule Inhibitors
In the landscape of targeted cancer therapy, distinct strategies have emerged to combat malignant cells with greater precision. This guide provides a head-to-head comparison of two such approaches: antibody-drug conjugates (ADCs), exemplified by Anvatabart Opadotin, and small molecule inhibitors, with a focus on the Janus kinase (JAK) inhibitor, Upadacitinib. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and methodologies of these differing therapeutic modalities.
Executive Summary
Anvatabart opadotin represents a targeted delivery system, where a monoclonal antibody specific for the HER2 receptor delivers a potent cytotoxic payload, opadotin, directly to cancer cells overexpressing this receptor. In contrast, Upadacitinib is a small molecule inhibitor that permeates the cell membrane to block the intracellular signaling of the JAK1 enzyme, thereby modulating the inflammatory response. While both are targeted therapies, their mechanisms of action, target patient populations, and clinical applications differ significantly. Anvatabart opadotin is primarily investigated in the context of HER2-positive cancers, whereas Upadacitinib is approved for various autoimmune diseases and is being explored in other indications.
Mechanism of Action
Anvatabart Opadotin: The "Trojan Horse" Approach
Anvatabart opadotin is an antibody-drug conjugate that selectively targets tumor cells overexpressing the human epidermal growth factor receptor 2 (HER2). The therapy consists of three components:
-
Anvatabart : A humanized monoclonal antibody that binds to the HER2 receptor on the surface of cancer cells.
-
Opadotin : A potent microtubule inhibitor (a monomethyl auristatin F (MMAF) analog) which is the cytotoxic payload.
-
Linker : A stable, non-cleavable linker that connects the antibody to the payload.
Upon administration, the anvatabart antibody binds to HER2 receptors and is internalized by the cancer cell. Once inside the cell, the ADC is degraded, releasing the opadotin payload. Opadotin then disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). The site-specific conjugation of opadotin to the antibody enhances the stability and efficacy of the ADC.
Upadacitinib: Intracellular Signal Transduction Blockade
Upadacitinib is an oral small molecule inhibitor that selectively targets the Janus kinase 1 (JAK1) enzyme. JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are pivotal in inflammation and immune responses. This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway.
When a cytokine binds to its receptor on the cell surface, it brings associated JAKs into close proximity, leading to their activation through phosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are also phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune cell function.
Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1 and preventing its phosphorylation activity. This action blocks the downstream phosphorylation and activation of STATs, thereby inhibiting the pro-inflammatory cytokine signaling. Upadacitinib exhibits greater inhibitory potency for JAK1 over other JAK isoforms like JAK2, JAK3, and TYK2.
Performance Data: A Comparative Overview
Direct head-to-head clinical trials of Anvatabart opadotin and Upadacitinib have not been conducted, as they target different diseases. However, a comparison of their efficacy within their respective clinical trial settings provides valuable insights into their performance.
Anvatabart Opadotin in HER2-Positive Metastatic Breast Cancer
The efficacy of Anvatabart opadotin has been evaluated in clinical trials for patients with HER2-positive metastatic breast cancer. The ACE-Breast-02 trial, a randomized study in China, compared Anvatabart opadotin to a combination of lapatinib (B449) and capecitabine (B1668275) in patients previously treated with trastuzumab and chemotherapy.
Table 1: Efficacy of Anvatabart Opadotin in the ACE-Breast-02 Trial
| Endpoint | Anvatabart opadotin | Lapatinib + Capecitabine | Hazard Ratio (HR) |
| Progression-Free Survival (PFS) | 11.33 months | 8.25 months | 0.64 (95% CI: 0.49, 0.82) |
In a cohort of patients previously treated with T-DM1, Anvatabart opadotin demonstrated a confirmed overall response rate (ORR) of 57% and a disease control rate (DCR) of 100%.
Upadacitinib in Rheumatoid Arthritis
Upadacitinib has been extensively studied in patients with rheumatoid arthritis (RA), including in head-to-head trials against the TNF inhibitor adalimumab. The SELECT-COMPARE and SELECT-SWITCH trials provide robust comparative data.
Table 2: Efficacy of Upadacitinib vs. Adalimumab in the SELECT-COMPARE Trial (Week 12)
| Endpoint | Upadacitinib + Methotrexate | Adalimumab + Methotrexate | P-value |
| ACR20 Response | 71% | 63% | <0.001 |
| ACR50 Response | 45% | 29% | <0.001 |
| DAS28-CRP <2.6 (Remission) | 29% | 18% | <0.001 |
Table 3: Efficacy of Upadacitinib vs. Adalimumab in the SELECT-SWITCH Trial (Week 12)
| Endpoint | Upadacitinib | Adalimumab | P-value |
| DAS28-CRP ≤3.2 (Low Disease Activity) | 43.3% | 22.4% | <0.001 |
| DAS28-CRP <2.6 (Remission) | 28.4% | 14.5% | <0.001 |
Experimental Protocols
ACE-Breast-02 Trial Protocol (Anvatabart opadotin)
-
Study Design : A randomized, open-label, multicenter Phase 3 trial conducted in China.
-
Patient Population : Patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and chemotherapy.
-
Intervention : Patients were randomized to receive either Anvatabart opadotin or a combination of lapatinib and capecitabine.
-
Primary Endpoint : Progression-Free Survival (PFS).
-
Key Secondary Endpoints : Overall Survival (OS), Overall Response Rate (ORR), Duration of Response (DoR), and safety.
SELECT-COMPARE Trial Protocol (Upadacitinib)
-
Study Design : A Phase 3, randomized, double-blind, placebo- and active-controlled trial.
-
Patient Population : Patients with moderately to severely active rheumatoid arthritis who had an inadequate response to methotrexate.
-
Intervention : Patients were randomized to receive Upadacitinib (15 mg once daily), adalimumab (40 mg every other week), or placebo, all in combination with a stable background dose of methotrexate.
-
Primary Endpoints : Proportion of patients achieving an ACR20 response and the proportion of patients achieving a DAS28-CRP of less than 2.6 at week 12 (for Upadacitinib vs. placebo).
-
Key Secondary Endpoints : Comparison of Upadacitinib versus adalimumab on ACR50, DAS28-CRP ≤3.2, change in pain severity score, and change in Health Assessment Questionnaire-Disability Index (HAQ-DI).
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of action, the following diagrams illustrate the signaling pathways and therapeutic interventions.
Caption: Mechanism of action of Anvatabart Opadotin.
Caption: Mechanism of action of Upadacitinib.
Caption: Conceptual workflow for ADC vs. Small Molecule Inhibitor.
Opadotina and Chemotherapy: A Comparative Analysis of a Novel ADC in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Opadotina (Anvatabart opadotin or ARX788), a next-generation antibody-drug conjugate (ADC), with conventional chemotherapy agents. While direct preclinical data quantifying synergistic effects are not extensively available in the public domain, this analysis focuses on the mechanistic rationale for potential synergy and compares the clinical efficacy of this compound-based regimens with traditional chemotherapy from key clinical trials.
Mechanism of Action: A Targeted Approach
This compound is an antibody-drug conjugate engineered for precise and potent anti-tumor activity. It consists of a humanized anti-HER2 monoclonal antibody, similar to trastuzumab, site-specifically conjugated to a potent microtubule inhibitor, this compound (a derivative of monomethyl auristatin F or MMAF). This design allows for a highly stable and homogenous product with a drug-to-antibody ratio (DAR) of approximately 2.
The mechanism of action unfolds in a targeted manner:
-
Binding: The antibody component of this compound binds with high affinity to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.
-
Internalization: Upon binding, the this compound-HER2 complex is internalized by the cancer cell.
-
Payload Release: Inside the cell, the cytotoxic payload, this compound, is released.
-
Microtubule Disruption: this compound potently inhibits tubulin polymerization, a critical process for cell division.
-
Cell Cycle Arrest and Apoptosis: This disruption of the microtubule network leads to a G2/M phase cell cycle arrest and ultimately induces programmed cell death (apoptosis) in the cancer cell.
This targeted delivery of a potent cytotoxic agent to HER2-expressing tumor cells is designed to maximize efficacy while minimizing systemic toxicity associated with conventional chemotherapy.
Preclinical and Clinical Efficacy: A Comparative Overview
While direct preclinical studies quantifying the synergistic effects of this compound with conventional chemotherapy agents like taxanes or capecitabine (B1668275) are limited in publicly available literature, the distinct mechanisms of action suggest a strong potential for additive or synergistic anti-tumor activity. This compound's targeted microtubule inhibition could complement the DNA-damaging or antimetabolite effects of various chemotherapy drugs.
Clinical trials have primarily focused on evaluating this compound as a monotherapy in heavily pretreated patients or in comparison to existing chemotherapy regimens.
Table 1: Comparison of this compound (ARX788) Efficacy with Chemotherapy-Based Regimens in HER2-Positive Metastatic Breast Cancer
| Clinical Trial | Treatment Arms | Patient Population | Key Efficacy Outcome |
| ACE-Breast-02 | This compound (ARX788) | Patients previously treated with trastuzumab and a taxane. | Median Progression-Free Survival (PFS): - this compound: 11.33 months - Lapatinib (B449) + Capecitabine: 8.25 months (HR: 0.64; p=0.0006) |
| Lapatinib + Capecitabine | Objective Response Rate (ORR): - this compound: 63.8% - Lapatinib + Capecitabine: 52.7% |
Data from the ACE-Breast-02 phase 3 clinical trial.
These results from the ACE-Breast-02 trial demonstrate a statistically significant improvement in progression-free survival for patients treated with this compound compared to a standard chemotherapy-based regimen in the second-line setting for HER2-positive metastatic breast cancer.[1][2][3][4]
Experimental Protocols
Cell Viability and Apoptosis Assays (Representative Preclinical Protocol)
-
Cell Lines: A panel of HER2-positive and HER2-low expressing human breast and gastric cancer cell lines.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound, a relevant chemotherapy agent (e.g., paclitaxel, docetaxel, or the active metabolite of capecitabine), or the combination of both for 72 to 96 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega) which quantifies ATP levels, or by MTT assay. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.
-
Synergy Analysis: The potential for synergistic, additive, or antagonistic effects is determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Apoptosis Assay: Apoptosis induction is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Cells are treated with the respective agents for 48-72 hours, stained, and analyzed to determine the percentage of early and late apoptotic cells.
In Vivo Xenograft Studies (Representative Preclinical Protocol)
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived xenograft (PDX) models.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent. Dosing schedules and routes of administration are optimized based on prior studies.
-
Efficacy Evaluation: Tumor volume is measured bi-weekly with calipers. Animal body weight and overall health are monitored as indicators of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and apoptosis).
-
Statistical Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance between groups is determined using appropriate statistical tests, such as a one-way ANOVA followed by post-hoc tests.
Visualizing the Pathways
HER2 Signaling Pathway and this compound's Mechanism of Action
Caption: this compound targets HER2, leading to apoptosis and inhibiting pro-survival signaling.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating the synergistic effects of this compound and chemotherapy.
References
- 1. onclive.com [onclive.com]
- 2. ACE-Breast-02: a randomized phase III trial of ARX788 versus lapatinib plus capecitabine for HER2-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of ARX788 and Lapatinib/Capecitabine in Patients with HER2-Positive Locally Advanced or Metastatic Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 4. ACE-Breast-02: A pivotal phase II/III trial of ARX788, a novel anti-HER2 antibody-drug conjugate (ADC), versus lapatinib plus capecitabine for HER2+ advanced breast cancer (ABC). - ASCO [asco.org]
Benchmarking Upadacitinib's Safety Profile Against Existing Therapies: A Comparative Guide for Researchers
An in-depth analysis of the safety and tolerability of the selective JAK inhibitor, upadacitinib (B560087), in comparison to established treatments for chronic inflammatory diseases. This guide provides a comprehensive overview of adverse event data, experimental protocols, and key signaling pathways to inform research and drug development professionals.
Upadacitinib, a selective Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic option for a range of chronic inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and atopic dermatitis.[1][2][3] Its targeted mechanism of action, which involves the inhibition of cytokine signaling pathways crucial to inflammation, offers a distinct approach compared to older classes of medications.[2][3] This guide provides a detailed comparison of the safety profile of upadacitinib against existing therapies, supported by data from clinical trials and a breakdown of the methodologies used to assess its safety.
Comparative Safety Analysis: Upadacitinib vs. Adalimumab and Methotrexate (B535133)
Clinical trial data provides a foundation for comparing the safety of upadacitinib to established therapies such as the TNF inhibitor adalimumab and the conventional synthetic DMARD, methotrexate. The following table summarizes key treatment-emergent adverse events (TEAEs) observed in clinical trials for rheumatoid arthritis, offering a quantitative comparison.
| Adverse Event Category | Upadacitinib 15 mg (E/100 PY) | Adalimumab (E/100 PY) | Methotrexate (E/100 PY) |
| Serious Infections | 0 - 3.9 | Varies by study | Varies by study |
| Major Adverse Cardiovascular Events (MACE) | 0 - 0.4 | Varies by study | Varies by study |
| Malignancies (excluding NMSC) | 0.3 - 1.4 | Varies by study | Varies by study |
| Venous Thromboembolism (VTE) | <0.1 - 0.4 | Varies by study | Varies by study |
| Hepatic Disorders | Increased risk noted | Varies by study | Known risk |
| Neutropenia | Increased risk noted | Varies by study | Known risk |
| Acne | Increased rates in atopic dermatitis | Not a common side effect | Not a common side effect |
| Increased CPK levels | Increased risk noted | Varies by study | Varies by study |
| Herpes Zoster | Increased risk noted | Varies by study | Varies by study |
E/100 PY: Events per 100 patient-years. Data synthesized from multiple clinical trials. Rates for adalimumab and methotrexate vary across different studies and are presented here for a general comparative context.
Overall, upadacitinib is generally well-tolerated, with a safety profile that shows some differences likely reflective of varying patient characteristics across different disease populations. While upadacitinib has shown a favorable benefit-risk profile across its approved indications, it is associated with an increased risk of certain adverse events such as hepatic disorders, neutropenia, acne (particularly in atopic dermatitis), herpes zoster, and increased creatine (B1669601) phosphokinase (CPK) levels. Importantly, studies have not shown a significant association between upadacitinib treatment and an elevated risk of renal dysfunction, non-melanoma skin cancer (NMSC), major adverse cardiovascular events (MACE), or venous thromboembolic events (VTE).
Experimental Protocols for Safety Assessment in Clinical Trials
The safety and efficacy of upadacitinib have been evaluated in numerous clinical trials. A typical study design to assess these parameters is a multi-period, randomized, double-blind, placebo-controlled trial.
Example Experimental Workflow: Phase 3 Ankylosing Spondylitis Trial
Inclusion Criteria: Participants typically present with a clinical diagnosis of the target disease (e.g., ankylosing spondylitis meeting modified New York criteria) and have a specified level of disease activity at baseline (e.g., Bath Ankylosing Spondylitis Disease Activity Index [BASDAI] score ≥ 4).
Study Periods:
-
Double-Blind Placebo-Controlled Period: A duration, often 14 weeks, where participants are randomly assigned to receive either upadacitinib or a placebo. This period is crucial for assessing the efficacy and safety of the drug compared to a non-active control.
-
Open-Label Long-Term Extension Period: Following the double-blind phase, all participants may receive upadacitinib for an extended period (e.g., 90 weeks). This phase provides valuable long-term safety and tolerability data.
Safety Monitoring: Throughout the trial, treatment-emergent adverse events (TEAEs) are meticulously recorded and presented as exposure-adjusted event rates per 100 patient-years (E/100 PY).
Mechanism of Action: The JAK-STAT Signaling Pathway
Upadacitinib functions as an adenosine (B11128) triphosphate (ATP)-competitive JAK inhibitor, with greater potency for JAK1 over other JAK isoforms. By blocking the binding of ATP to the kinase domain of JAKs, upadacitinib prevents the phosphorylation of downstream Signal Transducers and Activators of Transcription (STATs). This, in turn, inhibits the translocation of STAT dimers to the nucleus, where they would otherwise modulate the transcription of genes involved in inflammatory responses.
This targeted inhibition of the JAK-STAT pathway represents a key difference from broader-acting immunosuppressants and provides a mechanistic basis for its efficacy and its specific safety profile. The selective inhibition of JAK1 is intended to maximize therapeutic effects while minimizing off-target effects associated with the inhibition of other JAK isoforms.
References
- 1. Safety profile of upadacitinib over 15 000 patient-years across rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Opadotina: A Guide for Laboratory Professionals
Disclaimer: As "Opadotina" is a hypothetical compound not found in current chemical and pharmaceutical databases, the following disposal procedures are based on established best practices for the management of laboratory and pharmaceutical waste. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are working with and adhere to their institution's and local regulatory bodies' guidelines.
This guide provides essential safety and logistical information for the proper disposal of the hypothetical research compound this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Disposal Plan
The primary methods for disposing of unused or expired this compound are through designated drug take-back programs or by following specific household disposal steps if a take-back program is not available.[1][2] Flushing this compound down the toilet or drain is not recommended unless explicitly stated in the product's accompanying information, as this can lead to water contamination.[1][3]
Step 1: Waste Segregation
Proper management of pharmaceutical waste begins with correct segregation to ensure it does not end up in a landfill without appropriate treatment.[4] It is crucial to separate this compound waste from biohazardous waste.
Step 2: Identification and Classification
Before disposal, this compound must be classified. For the purpose of this guide, we will assume this compound falls into the following categories, each with a distinct disposal pathway:
-
Controlled Substances: If this compound were a controlled substance, it would need to be handled according to U.S. Drug Enforcement Agency (DEA) regulations. This typically involves a licensed reverse distributor for collection and destruction.
-
Hazardous Waste: Certain medications are classified as hazardous by the Environmental Protection Agency (EPA). These require specific disposal in designated containers (often black) to mitigate public risk.
-
Non-Hazardous Waste: Any remaining this compound that is not a controlled substance or hazardous waste is categorized as non-hazardous pharmaceutical waste.
Step 3: Disposal Procedures
The preferred method for disposal is a drug take-back program, which may be available through local pharmacies or police stations. If a take-back program is not accessible, the following in-lab/household disposal method should be used for non-hazardous this compound:
-
Do Not Crush: Do not crush this compound pills or capsules.
-
Remove from Original Container: Take the this compound out of its original packaging.
-
Mix with Undesirable Substance: Mix the this compound with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the mixture less attractive to children and pets and prevents diversion.
-
Seal in a Container: Place the mixture into a sealable plastic bag or a disposable container with a lid to prevent leakage.
-
Dispose of in Trash: The sealed container can then be placed in the trash.
-
Remove Personal Information: Scratch out all personal or identifying information from the original prescription label to protect privacy.
Quantitative Data Summary
For laboratory purposes, waste accumulation should be tracked. The following table provides hypothetical thresholds for this compound waste management.
| Parameter | Guideline | Action Required |
| Waste Volume Limit | < 1 kg (solid) or < 1 L (liquid) | Accumulate in a designated, labeled waste container. |
| Accumulation Time | 90 days | Dispose of waste within 90 days of initial accumulation. |
| Concentration in Effluent | < 0.1 µg/L | Permissible for drain disposal (hypothetical). |
Experimental Protocol: this compound Neutralization Assay
This hypothetical protocol outlines a common procedure that would generate this compound waste.
Objective: To determine the concentration of a neutralizing antibody required to inhibit 50% of this compound's biological activity (IC50).
Methodology:
-
Cell Culture: Plate 1 x 10^4 HEK293 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Antibody Dilution: Prepare a serial dilution of the neutralizing antibody in a separate 96-well plate.
-
This compound Preparation: Prepare a solution of this compound at a concentration of 10 µM in cell culture media.
-
Incubation: Mix the diluted antibody with the this compound solution and incubate for 1 hour at room temperature.
-
Cell Treatment: Add the antibody-Opadotina mixture to the HEK293 cells and incubate for 48 hours.
-
Viability Assay: Assess cell viability using a standard MTT or CellTiter-Glo assay to determine the IC50 value.
-
Waste Collection: All materials containing this compound (pipette tips, plates, media) must be collected in a designated non-hazardous pharmaceutical waste container for disposal according to the procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
